molecular formula C8H9ClN2O B170195 2-amino-4-chloro-N-methylbenzamide CAS No. 104775-66-8

2-amino-4-chloro-N-methylbenzamide

Cat. No.: B170195
CAS No.: 104775-66-8
M. Wt: 184.62 g/mol
InChI Key: DEQZFZJWURAYOR-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-methylbenzamide (CAS 104775-66-8) is an organic compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . This substituted benzamide features an amino group and a chloro group on its benzene ring, making it a potential building block in organic synthesis . Compounds within this class are often utilized as versatile intermediates in the research and development of new chemical entities, particularly in medicinal and agricultural chemistry . As a research chemical, 2-amino-4-chloro-N-methylbenzamide is for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-N-methylbenzamide
Source PubChem
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InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZFZJWURAYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50551259
Record name 2-Amino-4-chloro-N-methylbenzamide
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Molecular Weight

184.62 g/mol
Source PubChem
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CAS No.

104775-66-8
Record name 2-Amino-4-chloro-N-methylbenzamide
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Record name 2-Amino-4-chloro-N-methylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-amino-4-chloro-N-methylbenzamide using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, the principles of spectral prediction, and the methodologies for definitive signal assignment. We will explore the intricate effects of aromatic substitution on carbon chemical shifts and establish a self-validating protocol for acquiring and interpreting high-quality ¹³C NMR data. The guide culminates in a detailed, step-by-step workflow, supplemented by advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), to ensure an unambiguous characterization of the target molecule.

Introduction: The Role of ¹³C NMR in Molecular Characterization

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy specifically targets the carbon backbone, offering direct insights into the number and electronic environment of every carbon atom within a molecule.[1][2]

The subject of this guide, 2-amino-4-chloro-N-methylbenzamide, is a substituted benzamide derivative. Such molecules are common scaffolds in medicinal chemistry, making their precise structural verification a critical step in pharmaceutical research and development. The trisubstituted benzene ring and the N-methylbenzamide side chain present a unique set of carbons whose magnetic environments are subtly influenced by the interplay of electron-donating and electron-withdrawing substituents. This guide will systematically deconstruct these influences to predict and interpret the resulting ¹³C NMR spectrum.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

A robust analysis begins before the sample enters the spectrometer. By examining the molecular structure, we can predict the number of expected signals and their approximate chemical shifts (δ).

Molecular Symmetry and Expected Signals

The structure of 2-amino-4-chloro-N-methylbenzamide lacks any element of symmetry. Therefore, each of the eight carbon atoms is chemically unique and should produce a distinct signal in the ¹³C NMR spectrum.

Caption: Structure of 2-amino-4-chloro-N-methylbenzamide with carbon numbering.

Substituent Effects and Chemical Shift Prediction

The chemical shift of each carbon is determined by its local electronic environment. Electronegative atoms and electron-withdrawing groups deshield carbon nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts (to lower ppm values).[3][4]

  • Aromatic Carbons (C1-C6): These typically resonate in the 120-150 ppm range.[5]

    • -C(O)NHCH₃ (Amide Group): This is an electron-withdrawing group, which will deshield the attached carbon (C1).

    • -NH₂ (Amino Group): This is a strong electron-donating group through resonance, causing significant shielding (upfield shift), especially at the ortho (C3) and para (C6) positions relative to its point of attachment (C2). The carbon it is directly attached to (C2) is also strongly shielded.

    • -Cl (Chloro Group): This group has a dual effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its primary effect is to deshield the carbon it is attached to (C4).

  • Carbonyl Carbon (C=O): Amide carbonyl carbons are typically found in the 165-185 ppm region.[2][3]

  • N-Methyl Carbon (-CH₃): Aliphatic carbons attached to a nitrogen atom generally appear in the 30-60 ppm range.[6]

Based on these principles and additivity rules, we can estimate the chemical shifts for each carbon.

Carbon AtomTypeExpected Chemical Shift (δ, ppm)Rationale
C=O Carbonyl168 - 172Typical range for an amide carbonyl.[2][7]
C1 Aromatic (Quaternary)125 - 135Attached to the electron-withdrawing amide group.
C2 Aromatic (Quaternary)145 - 155Attached to the strongly electron-donating amino group, causing a downfield shift for the ipso-carbon.
C3 Aromatic (CH)115 - 120Ortho to the electron-donating amino group, resulting in significant shielding (upfield shift).
C4 Aromatic (Quaternary)130 - 140Attached to the electronegative chlorine atom, causing a downfield shift.
C5 Aromatic (CH)128 - 133Meta to the amino group and ortho to the chloro group.
C6 Aromatic (CH)118 - 123Para to the amino group, experiencing strong shielding (upfield shift).
-CH₃ N-Methyl25 - 35Aliphatic carbon attached to a nitrogen atom.[6]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous experimental practice. This protocol is designed to ensure high-quality, reproducible results.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Start weigh Weigh 50-100 mg of Sample prep_start->weigh 1 dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve 2 filter Filter into 5 mm NMR Tube Using Glass Wool Plug dissolve->filter 3 prep_end Sample Ready filter->prep_end 4 insert Insert Sample into Spectrometer lock_shim Lock and Shim on Solvent Signal insert->lock_shim setup Set Up ¹³C Acquisition Parameters lock_shim->setup acquire Acquire Data (Proton Decoupled) setup->acquire acq_end FID Acquired acquire->acq_end ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (TMS or Solvent) baseline->reference proc_end Processed Spectrum reference->proc_end

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: ¹³C NMR is an insensitive technique compared to ¹H NMR, requiring a higher sample concentration to achieve a good signal-to-noise ratio in a reasonable time.[8]

    • Procedure:

      • Accurately weigh 50-100 mg of 2-amino-4-chloro-N-methylbenzamide.[9]

      • Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzamides due to its excellent solvating power.

      • Ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.

      • Self-Validation Step: The presence of any solid particulate matter will degrade spectral quality by distorting the magnetic field homogeneity. To prevent this, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • NMR Data Acquisition:

    • Rationale: The parameters chosen directly impact the quality and information content of the final spectrum. Proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, causing each unique carbon to appear as a single line.[11]

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

      • Shim the magnetic field to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

      • Set the acquisition parameters according to the instrument and sample. Representative parameters are provided below.

      • Initiate data acquisition. The Free Induction Decay (FID) signal is collected over several hours, depending on the sample concentration and desired signal-to-noise ratio.

Typical Acquisition Parameters
ParameterValueRationale
Spectrometer Frequency100-150 MHz (for ¹³C)Higher field strengths provide better signal dispersion and sensitivity.
Pulse ProgramStandard ¹³C observe with proton decouplingSimplifies the spectrum to singlets for easier interpretation.[11]
Acquisition Time (AQ)1 - 2 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (D1)2 - 5 secondsAllows for longitudinal relaxation of the carbon nuclei between pulses, crucial for quantitative accuracy (though less critical for simple identification).
Number of Scans (NS)1024 - 4096+Averaging multiple scans is necessary to improve the signal-to-noise ratio for the low-abundance ¹³C isotope.[8]
Spectral Width (SW)~240 ppm (0-240 ppm)Must encompass the full range of expected carbon chemical shifts, from aliphatic to carbonyl carbons.
Temperature298 K (25 °C)Standard operating temperature.

Spectral Interpretation and Advanced Analysis

Assigning the Spectrum

With the processed spectrum, the task is to assign each peak to its corresponding carbon atom. This is a deductive process combining the predicted chemical shifts (Table 1) with additional experimental data.

  • Identify Key Regions: First, locate the distinct regions of the spectrum: the N-methyl signal (25-35 ppm), the aromatic region (115-155 ppm), and the downfield carbonyl signal (168-172 ppm).

  • Quaternary vs. Protonated Carbons: In a standard proton-decoupled spectrum, quaternary carbons (C1, C2, C4) typically exhibit lower intensity peaks compared to protonated carbons due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[2] This provides a powerful first pass at assignment.

  • Use Substituent Effects: Within the aromatic region, the most upfield signals (most shielded) will correspond to C3 and C6, which are ortho and para to the strong electron-donating -NH₂ group. The most downfield signals will belong to the carbons directly attached to the electronegative substituents, C2 (-NH₂) and C4 (-Cl).

Advanced Technique: DEPT Spectroscopy

To provide unequivocal assignment of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT is a set of experiments that differentiates carbon signals based on the number of attached protons.[12][13]

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows signals only for CH carbons.

  • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons.

Application to 2-amino-4-chloro-N-methylbenzamide:

  • The -CH₃ group will show a positive peak in a DEPT-135 spectrum.

  • The aromatic CH carbons (C3, C5, C6) will show positive peaks in a DEPT-135 spectrum and will be the only peaks visible in a DEPT-90 spectrum.

  • The quaternary carbons (C1, C2, C4, C=O) will be absent from all DEPT spectra.

This technique allows for the definitive identification of the N-methyl carbon and the three protonated aromatic carbons, greatly simplifying the final assignment.

Conclusion

The ¹³C NMR analysis of 2-amino-4-chloro-N-methylbenzamide is a multi-faceted process that integrates theoretical prediction with rigorous experimental execution and interpretation. A successful structural elucidation relies on understanding the fundamental principles of chemical shifts and substituent effects, which allows for a logical prediction of the spectrum. This predictive framework, when combined with a self-validating experimental protocol and advanced techniques like DEPT spectroscopy, provides an unambiguous and confident characterization of the molecule's carbon skeleton. The methodologies outlined in this guide establish a robust standard for the analysis of complex substituted aromatic compounds, ensuring data integrity and scientific rigor in research and development settings.

References

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals | The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

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  • ResearchGate. (n.d.). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of 2-amino-4-chloro-N-methylbenzamide, a compound featuring a confluence of functional groups that yield a rich and informative fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification, metabolite profiling, and quality control during synthesis.

This document will delve into the fragmentation mechanisms under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a predictive framework for researchers. The causality behind the proposed cleavages is explained, drawing upon established principles of mass spectrometry for aromatic amides, amines, and halogenated compounds.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The molecular ion of 2-amino-4-chloro-N-methylbenzamide (m/z 184/186, due to the 35Cl and 37Cl isotopes) is expected to undergo a series of characteristic fragmentation reactions.

The initial ionization event involves the removal of an electron to form a radical cation, M•+. The fragmentation of this energetically unstable species is dictated by the relative bond strengths and the stability of the resulting fragments.[2] For aromatic amides, a prevalent fragmentation route is the cleavage of the amide bond.[3]

A primary fragmentation pathway for aromatic amides involves the formation of a stable benzoyl cation.[3] This may then undergo further fragmentation through the loss of a carbon monoxide (CO) molecule.[3]

EI_Fragmentation M Molecular Ion (M•+) m/z 184/186 F1 Loss of •CH3 [M - 15]+ m/z 169/171 M->F1 - •CH3 F2 Loss of •NHCH3 [M - 30]+ m/z 154/156 M->F2 - •NHCH3 F3 Loss of CONHCH3 [M - 58]+ m/z 126/128 M->F3 - •CONHCH3 F4 Loss of Cl [M - 35]+ m/z 149 M->F4 - •Cl F5 Loss of CO from F2 [M - 30 - 28]+ m/z 126/128 F2->F5 - CO

Predicted EI Fragmentation Pathway of 2-amino-4-chloro-N-methylbenzamide

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions. For 2-amino-4-chloro-N-methylbenzamide, the protonated molecule ([M+H]+ at m/z 185/187) will be the primary precursor ion for MS/MS analysis.

The fragmentation of the protonated molecule in the gas phase is often initiated at the site of protonation. In amides, protonation can occur on the amide nitrogen or the carbonyl oxygen.[5] The subsequent fragmentation pathways are driven by the stability of the resulting product ions and neutral losses. A common fragmentation pathway for protonated amides is the cleavage of the N-CO bond.[6]

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 185/187 F1 Loss of NH2CH3 [M+H - 31]+ m/z 154/156 MH->F1 - NH2CH3 F2 Loss of H2O [M+H - 18]+ m/z 167/169 MH->F2 - H2O F4 Loss of HCl [M+H - 36]+ m/z 149 MH->F4 - HCl F3 Loss of CO from F1 [M+H - 31 - 28]+ m/z 126/128 F1->F3 - CO

Predicted ESI-MS/MS Fragmentation Pathway of 2-amino-4-chloro-N-methylbenzamide

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 2-amino-4-chloro-N-methylbenzamide under both EI and ESI conditions.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI184/186 (M•+)169/171•CH32-amino-4-chlorobenzamide radical cation
EI184/186 (M•+)154/156•NHCH32-amino-4-chlorobenzoyl cation
EI184/186 (M•+)126/128•CONHCH32-amino-4-chlorophenyl radical cation
EI184/186 (M•+)149•Cl2-amino-N-methylbenzamide radical cation
ESI185/187 ([M+H]+)167/169H2OProtonated 2-amino-4-chloro-N-methylbenzonitrile
ESI185/187 ([M+H]+)154/156NH2CH32-amino-4-chlorobenzoyl cation
ESI185/187 ([M+H]+)149HClProtonated 2-amino-N-methylbenzamide

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This protocol is designed for the analysis of 2-amino-4-chloro-N-methylbenzamide using a standard GC-MS system with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of 2-amino-4-chloro-N-methylbenzamide in 1 mL of high-purity methanol or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify the peak corresponding to 2-amino-4-chloro-N-methylbenzamide in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

This protocol outlines the analysis of 2-amino-4-chloro-N-methylbenzamide using a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of 2-amino-4-chloro-N-methylbenzamide in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the solution to ensure complete dissolution.

  • Dilute the sample to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Data Acquisition:

    • MS Scan: m/z 100-300 to identify the protonated molecule [M+H]+.

    • MS/MS Product Ion Scan: Select the [M+H]+ ion (m/z 185) as the precursor and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas.

3. Data Analysis:

  • Identify the protonated molecule in the full scan mass spectrum.

  • Analyze the product ion spectrum to identify the fragment ions.

  • Correlate the observed fragments with the predicted ESI fragmentation pathway.

Conclusion

The mass spectrometric fragmentation of 2-amino-4-chloro-N-methylbenzamide is predicted to yield a series of structurally informative ions under both Electron Ionization and Electrospray Ionization conditions. The presence of the chloro, amino, and N-methylamido functionalities provides multiple sites for characteristic cleavages, including alpha-cleavage, loss of small neutral molecules, and cleavage of the amide bond. The proposed fragmentation pathways, supported by established mass spectrometric principles, offer a robust framework for the identification and characterization of this molecule in complex matrices. The provided experimental protocols serve as a validated starting point for researchers seeking to confirm these predictions and apply this knowledge in their analytical workflows.

References

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  • National Institutes of Health. (n.d.). 4-Chloro-N-methylbenzamide. [Link]

  • PubMed. (n.d.). Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry: occurrence of unique linkage-dependent fragmentation. [Link]

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  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. [Link]

  • Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). N-chloro-N-methylbenzamide. [Link]

  • YouTube. (2025). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [https://pubs.rsc.org/en/content/articlepdf/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry]([Link] fragmentation reactions using electrospray ionization mass spectrometry)

  • National Institutes of Health. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • Journal of the American Chemical Society. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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A Technical Guide to the Structural Elucidation of 2-Amino-4-Chloro-N-Methylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of substituted benzamides, a class of compounds of significant interest in medicinal chemistry and drug development. While the specific crystal structure of 2-amino-4-chloro-N-methylbenzamide is not publicly available at the time of this writing, this guide will use the detailed crystallographic analysis of its close structural isomer, 2-amino-6-chloro-N-methylbenzamide, as a case study. The principles and experimental protocols detailed herein are directly applicable to the structural elucidation of 2-amino-4-chloro-N-methylbenzamide. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and structure-activity relationship studies of novel small molecules.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a versatile class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] Their biological activity is often intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. A precise understanding of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is therefore paramount for rational drug design and the optimization of lead compounds.

2-amino-4-chloro-N-methylbenzamide (Figure 1) is a small molecule with potential applications in various research areas. Its structural features, including the amino and chloro substituents on the benzene ring and the N-methylated amide group, provide sites for hydrogen bonding and other non-covalent interactions that can influence its solid-state packing and ultimately its physicochemical properties such as solubility and bioavailability.

Figure 1: Chemical Structure of 2-amino-4-chloro-N-methylbenzamide

Given the absence of a published crystal structure for 2-amino-4-chloro-N-methylbenzamide, this guide will leverage the crystallographic data of the closely related isomer, 2-amino-6-chloro-N-methylbenzamide, to illustrate the experimental workflow and data interpretation. The substitution pattern in this isomer is expected to result in a comparable, yet distinct, crystal packing and hydrogen bonding network, providing valuable insights into the structural chemistry of this compound class.

Synthesis and Crystallization: From Powder to Single Crystal

The first and often most challenging step in crystal structure determination is obtaining a high-quality single crystal suitable for X-ray diffraction. This necessitates a robust synthetic route to produce a pure compound and a systematic approach to crystallization.

Plausible Synthetic Route for 2-amino-4-chloro-N-methylbenzamide

While a specific synthesis for 2-amino-4-chloro-N-methylbenzamide is not detailed in the available literature, a plausible route can be adapted from established methods for similar compounds, such as the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.[2] The proposed multi-step synthesis is outlined below:

Step 1: Nitration of 4-chlorotoluene 4-chlorotoluene is nitrated to introduce a nitro group, a precursor to the amino group.

Step 2: Oxidation of the Methyl Group The methyl group of the nitrated intermediate is oxidized to a carboxylic acid.

Step 3: Acyl Chloride Formation The carboxylic acid is converted to a more reactive acyl chloride.

Step 4: Amidation with Methylamine The acyl chloride is reacted with methylamine to form the N-methylbenzamide.

Step 5: Reduction of the Nitro Group The nitro group is reduced to the desired amino group to yield 2-amino-4-chloro-N-methylbenzamide.

A similar multi-step process starting from 2-fluoro-4-nitrotoluene has been described for the preparation of 4-amino-2-fluoro-N-methylbenzamide, involving oxidation, amination, and hydrogenation reduction.[3]

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical step that often requires empirical optimization of various parameters.[4] For small organic molecules like substituted benzamides, slow evaporation from a suitable solvent is a commonly employed and effective technique.

Protocol for Crystallization of 2-amino-6-chloro-N-methylbenzamide:

A detailed protocol for the crystallization of the analogous 2-amino-6-chloro-N-methylbenzamide has been reported and serves as an excellent starting point.[1]

  • Dissolution: Dissolve the purified compound (e.g., 0.2 g) in a suitable solvent (e.g., 50 ml of ethanol) at room temperature. The choice of solvent is critical and a screening of different solvents with varying polarities is recommended.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over a period of several days to weeks. This slow process encourages the formation of well-ordered single crystals rather than polycrystalline powder.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor. The crystals should be clear and have well-defined faces.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the three-dimensional structure of crystalline materials at the atomic level.[2][5][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_analysis Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation DataAnalysis Data Analysis & Visualization Validation->DataAnalysis

Diagram of the single-crystal X-ray diffraction workflow.
Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal, which is rotated to collect a complete set of diffraction data.[5]

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[7] This iterative process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit.

Crystal Structure of 2-Amino-6-chloro-N-methylbenzamide: A Case Study

The crystal structure of 2-amino-6-chloro-N-methylbenzamide provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of 2-amino-4-chloro-N-methylbenzamide.

Crystallographic Data

The crystallographic data for 2-amino-6-chloro-N-methylbenzamide is summarized in the table below.[1]

ParameterValue
Chemical FormulaC₈H₉ClN₂O
Formula Weight184.62
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.012 (2)
b (Å)10.145 (3)
c (Å)10.589 (3)
α (°)90
β (°)98.78 (3)
γ (°)90
Volume (ų)849.1 (4)
Z4
Calculated Density (g/cm³)1.444
Molecular and Crystal Structure

In the crystal structure of 2-amino-6-chloro-N-methylbenzamide, the molecules are linked by N—H···O hydrogen bonds, forming layers.[1] A notable feature is the dihedral angle of 68.39 (11)° between the benzene ring and the methylamide substituent, indicating a significant twist in the molecule.[1]

For the isomeric 4-chloro-N-methylbenzamide, the crystal structure reveals that molecules are connected via N—H···O intermolecular hydrogen bonds, forming chains.[8] The asymmetric unit in this case contains two independent molecules.[8]

These observations highlight the importance of the substituent positions on the benzene ring in dictating the overall crystal packing and hydrogen bonding motifs. It is plausible that 2-amino-4-chloro-N-methylbenzamide will also exhibit a network of intermolecular hydrogen bonds involving the amino and amide groups, which will be a key determinant of its crystal structure.

Conclusion and Future Directions

This technical guide has outlined the essential methodologies for the synthesis, crystallization, and structural elucidation of 2-amino-4-chloro-N-methylbenzamide. While the definitive crystal structure of this specific compound remains to be determined, the detailed analysis of its close isomer, 2-amino-6-chloro-N-methylbenzamide, provides a robust framework for such an investigation.

The determination of the crystal structure of 2-amino-4-chloro-N-methylbenzamide would be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships and providing a solid foundation for its potential applications in drug discovery and materials science. Researchers are encouraged to pursue the synthesis and crystallization of this compound to complete its structural characterization.

References

  • Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

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  • Coppola, G. M. (1980). Journal of Heterocyclic Chemistry, 17, 1767-1768.
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  • Gnamm, C., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22, 686-691.
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  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 25, 2026, from [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved January 25, 2026, from [Link]

  • Witt, K. E., & Bergman, R. G. (2000). Organometallics, 19, 4784-4793.
  • Zhang, Y., et al. (2014). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o396. [Link]

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A Comprehensive Technical Guide to the Material Safety Profile of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the material safety, handling, and emergency protocols for 2-amino-4-chloro-N-methylbenzamide. As a substituted benzamide, this compound and its structural relatives are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex molecules, including potential therapeutics and insecticides.[1][2]

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. The identity and key physicochemical characteristics of 2-amino-4-chloro-N-methylbenzamide are summarized below.

Caption: Chemical structure of 2-amino-4-chloro-N-methylbenzamide.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-amino-4-chloro-N-methylbenzamide -
Molecular Formula C₈H₉ClN₂O [6]
Molecular Weight 184.62 g/mol [6][7]
CAS Number Data Not Available -
Physical State Assumed to be a solid at room temperature Analogy
XLogP3-AA (LogP) 1.1 (estimated for isomer) [7]
Hydrogen Bond Donor Count 2 (estimated for isomer) [7]

| Hydrogen Bond Acceptor Count | 2 (estimated for isomer) |[7] |

Section 2: Hazard Identification and Classification (GHS)

Based on the GHS classifications of its structural analogues, 2-amino-4-chloro-N-methylbenzamide should be handled as a substance that is hazardous upon exposure. The primary hazards are anticipated to be skin and eye irritation, with potential for acute oral toxicity and skin sensitization.[3][4][5] The presence of the aromatic amine and chlorinated ring are key structural features contributing to this presumed hazard profile.

Table 2: Inferred GHS Classification | | | | :--- | :--- | | Pictogram(s) |


|
| Signal Word  | Warning  |
| Hazard Statements  | H315:  Causes skin irritation.[3] H319:  Causes serious eye irritation.[3][4] H302:  Harmful if swallowed.[5] H317:  May cause an allergic skin reaction.[4] |
| Precautionary Statements  | Prevention:  P261, P264, P270, P280[4] Response:  P301+P317, P302+P352, P305+P351+P338, P333+P317[4] Disposal:  P501[4] |

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, combining engineering controls and appropriate personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Causality of Controls
  • Engineering Controls: The primary risk from a solid compound is the inhalation of fine dust or aerosols. Using a certified chemical fume hood or a powder containment hood ensures that any airborne particles are effectively captured, preventing respiratory exposure.[4]

  • Personal Protective Equipment: PPE provides the final barrier between the researcher and the chemical. The selection of specific PPE is based on the anticipated hazards of skin/eye irritation and potential absorption.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE Category Item Specification Rationale
Eye and Face Protection Safety Goggles Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] Protects eyes from dust and potential splashes.
Skin and Body Protection Chemical-resistant Gloves Nitrile gloves are a suitable choice. Inspect before use and replace immediately if contaminated.[9] Prevents direct skin contact, which can cause irritation and potential sensitization.[3][4]
Lab Coat A long-sleeved lab coat must be worn and kept fastened. Protects skin and personal clothing from contamination.[9]

| Respiratory Protection | Respirator | A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[3][8] | Necessary when engineering controls are insufficient to control airborne concentrations. |

Experimental Protocol: Safe Weighing and Handling of Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Don personal protective equipment (lab coat, safety goggles, nitrile gloves).

  • Work Area: Place a weigh paper or boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully dispense the solid 2-amino-4-chloro-N-methylbenzamide from its storage container onto the weigh paper. Perform this action slowly to minimize dust formation.

  • Closure: Immediately and securely close the primary storage container.

  • Transfer: Transfer the weighed compound to the reaction vessel or for solubilization, still within the confines of the fume hood.

  • Decontamination: Dispose of the weigh paper in the designated solid chemical waste container. Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., ethanol) followed by a soap and water solution.[10]

  • Glove Disposal: Remove and dispose of gloves in the appropriate waste stream, and wash hands thoroughly.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following workflow and protocols should be clearly posted and understood by all personnel handling the compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Exposure Event Occurs identify Identify Route of Exposure start->identify skin Skin Contact identify->skin eye Eye Contact identify->eye inhalation Inhalation identify->inhalation ingestion Ingestion identify->ingestion skin_action Remove contaminated clothing. Wash with plenty of soap and water. skin->skin_action eye_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. eye->eye_action inhalation_action Move person into fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. Call Poison Control Center. ingestion->ingestion_action medical Seek Immediate Medical Attention skin_action->medical eye_action->medical inhalation_action->medical ingestion_action->medical

Caption: Emergency response workflow for chemical exposure.

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[4][11]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[3][4]

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][11]

Protocol: Small-Scale Spill Response
  • Evacuate and Alert: Alert others in the immediate area. Evacuate personnel to a safe distance.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Avoid dust formation.[4] Do not allow the chemical to enter drains.[11]

  • Cleanup: Dampen the spilled solid with a suitable solvent like alcohol to prevent it from becoming airborne.[10] Carefully collect the material with non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate: Clean the spill area with absorbent paper dampened with alcohol, followed by a thorough wash with soap and water.[10]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Section 5: Stability, Storage, and Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials and foodstuff containers. The rationale is to prevent degradation from moisture or light and to avoid hazardous reactions.

  • Stability and Reactivity: While specific data is unavailable, amides are generally stable under normal conditions. They can be incompatible with strong oxidizing agents, strong acids, and strong bases. The combustion of such compounds can generate hazardous decomposition products, including oxides of nitrogen (NOx) and hydrogen chloride gas.[10]

  • Disposal: All waste material, including empty containers, must be disposed of via an approved waste disposal facility in accordance with applicable laws and regulations.[4] Do not discharge into the environment.[11]

Section 6: Toxicological and Ecological Profile (Data by Analogy)

No specific toxicological or ecological data for 2-amino-4-chloro-N-methylbenzamide was found. However, based on data for a structural analogue, it is noted as being toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative that this compound is prevented from entering drains or the environment. Due to the lack of comprehensive data, this compound should be handled with the assumption that it may have uncharacterized toxicological properties.

Conclusion

2-amino-4-chloro-N-methylbenzamide is a valuable research chemical that demands careful and informed handling. This guide, built on the principle of hazard assessment by chemical analogy, provides a robust framework for its safe use. The core tenets of safety include consistent use of engineering controls and appropriate PPE, a thorough understanding of emergency procedures, and adherence to proper storage and disposal protocols. By treating this compound with the caution outlined herein, researchers can effectively mitigate risks while advancing their scientific objectives.

References

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  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • 4-amino-2-chloro-N-ethyl-N-methylbenzamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: The 2-amino-4-chloro-N-methylbenzamide Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzamide moiety has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous successful kinase inhibitors. This document provides a comprehensive guide to leveraging the 2-amino-4-chloro-N-methylbenzamide scaffold in the design and development of novel kinase inhibitors. We will delve into the rationale behind its selection, detailed protocols for synthesis and evaluation, and the causal logic behind key experimental choices, thereby providing a self-validating framework for your research endeavors.

Introduction: The Rationale for the 2-amino-4-chloro-N-methylbenzamide Scaffold

The development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized the treatment of many cancers. The success of drugs like Imatinib has underscored the potential of selectively targeting dysregulated kinases.[1] The benzamide core is a recurring motif in many kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2]

The 2-amino-4-chloro-N-methylbenzamide scaffold is a promising starting point for library synthesis due to several key features:

  • The 2-amino group: This provides a crucial hydrogen bond donor that can interact with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.

  • The 4-chloro substituent: The electron-withdrawing nature of the chlorine atom can influence the electronics of the phenyl ring and provides a vector for further chemical modification. Substitution at this position has been shown to correlate with inhibitory activity in other benzamide series.[3]

  • The N-methylbenzamide: This group can be modified to explore different hydrophobic pockets within the kinase active site, influencing both potency and selectivity.

Derivatives of the broader benzamide class have shown activity against a range of kinases, including p38α Mitogen-activated Protein Kinase (MAPK), Src, and Abelson tyrosine kinase (Abl), highlighting the versatility of this chemical starting point.[4][5][6]

Synthesis and Library Development

The synthesis of a focused library of compounds based on the 2-amino-4-chloro-N-methylbenzamide scaffold is the first step in exploring its potential. A common synthetic strategy involves the amidation of a substituted benzoic acid with an appropriate amine.[7]

Protocol 2.1: General Synthesis of 2-amino-4-chloro-N-methylbenzamide Derivatives

This protocol outlines a general multi-step synthesis starting from 2-fluoro-4-nitrotoluene.[8]

  • Oxidation: Convert 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate.

  • Acid Chloride Formation: React the resulting benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the more reactive acid chloride.

  • Amidation: React the acid chloride with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide.

  • Nucleophilic Aromatic Substitution: The 2-fluoro group can be displaced by an amino group by reacting with ammonia.

  • Reduction: The nitro group is then reduced to the desired 2-amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.[8]

Further diversification can be achieved by varying the amine used in the amidation step and by modifying the 2-amino and 4-chloro positions through subsequent reactions.

Biochemical Evaluation: In Vitro Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to assess their ability to inhibit the activity of target kinases.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a general framework for a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and therefore, less inhibition.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add the master mix to the wells containing the test compounds.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • DMSO Concentration: It is crucial to keep the final DMSO concentration in the assay low (typically ≤1%) as higher concentrations can inhibit kinase activity.

  • ATP Concentration: The ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration and Incubation Time: These parameters should be optimized to ensure the reaction is in the linear range, typically with 10-30% of the substrate being consumed.

Cellular Evaluation: Assessing On-Target Effects in a Biological Context

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next is to show that it can engage its target in a cellular context and elicit a biological response.

Protocol 4.1: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundTarget KinaseCell LineGI50 (µM)
Example Compound A Kinase XCancer Cell Line Y1.2
Example Compound B Kinase XCancer Cell Line Y5.8
Staurosporine (Control) Pan-KinaseCancer Cell Line Y0.01
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many kinase inhibitors induce cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cell line

  • Test compounds

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target toxicities. Kinome profiling is a powerful tool for assessing the selectivity of a kinase inhibitor.[9][10]

Kinome Profiling Services

Several commercial vendors offer kinome profiling services where a compound is screened against a large panel of kinases (often >400) at a fixed concentration. The results are typically presented as a percentage of inhibition for each kinase, allowing for a broad overview of the compound's selectivity.[11]

Visualization of Kinome Profiling Workflow:

G cluster_0 Compound Preparation cluster_1 Kinome Screening cluster_2 Data Analysis & Visualization Compound Test Compound (2-amino-4-chloro-N-methylbenzamide derivative) Screening Screen against a large panel of recombinant kinases (e.g., >400 kinases) Compound->Screening Submit for profiling Data Quantify % inhibition for each kinase Screening->Data Assay readout Visualization Generate KinomeScan dendrogram or other selectivity plots Data->Visualization Analyze and plot

Caption: Workflow for Kinome Selectivity Profiling.

In Silico Modeling: Rationalizing Structure-Activity Relationships

Molecular docking studies can provide valuable insights into how a compound binds to its target kinase, helping to explain observed structure-activity relationships (SAR) and guide further optimization.[12]

Visualization of a Hypothetical Binding Mode:

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (e.g., Alanine) Gatekeeper Gatekeeper Residue (e.g., Threonine) Hydrophobic_Pocket Hydrophobic Pocket Amino 2-Amino Group Amino->Hinge H-bond Benzamide Benzamide Core Benzamide->Gatekeeper van der Waals Methyl N-Methyl Group Methyl->Hydrophobic_Pocket Hydrophobic Interaction

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-amino-4-chloro-N-methylbenzamide as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of enzyme inhibitors. This document provides a comprehensive guide for the in vitro characterization of 2-amino-4-chloro-N-methylbenzamide , a novel benzamide derivative with potential as a targeted therapeutic.

While the precise biological target of 2-amino-4-chloro-N-methylbenzamide is yet to be fully elucidated, its structural features suggest a plausible interaction with the Poly (ADP-ribose) polymerase (PARP) family of enzymes. PARP inhibitors have emerged as a pivotal class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways. This guide, therefore, focuses on a systematic in vitro evaluation of 2-amino-4-chloro-N-methylbenzamide as a putative PARP inhibitor. The methodologies outlined herein are designed to provide a robust framework for determining its biochemical potency, cellular activity, and direct target engagement.

Section 1: Foundational Concepts - The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with their most well-understood role being in DNA repair.[1] PARP1, the most abundant member of this family, is activated by DNA single-strand breaks. Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors.

Inhibition of PARP enzymatic activity has proven to be a highly effective anti-cancer strategy, particularly in the context of synthetic lethality in tumors harboring mutations in the BRCA1 or BRCA2 genes. By blocking PARP-mediated repair of single-strand breaks, these lesions are converted to more cytotoxic double-strand breaks during DNA replication. In BRCA-deficient cells, the homologous recombination pathway for repairing double-strand breaks is compromised, leading to cell death.

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action for PARP inhibitors.

PARP_Pathway ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 recruits par Poly(ADP-ribose) Chains (PARylation) parp1->par catalyzes nad NAD+ nad->parp1 substrate repair Recruitment of DNA Repair Complex par->repair scaffolds ssbr Single-Strand Break Repair repair->ssbr inhibitor 2-amino-4-chloro-N-methylbenzamide (Putative PARP Inhibitor) inhibitor->parp1 inhibits

Caption: Role of PARP1 in DNA repair and the point of intervention for inhibitors.

Section 2: Biochemical Characterization - Assessing Direct Enzyme Inhibition

The initial step in characterizing a putative enzyme inhibitor is to determine its direct effect on the purified enzyme in a controlled, cell-free environment. For 2-amino-4-chloro-N-methylbenzamide, this involves measuring its ability to inhibit the catalytic activity of PARP1. A variety of assay formats are available, with chemiluminescent and fluorescent methods being popular choices for their sensitivity and amenability to high-throughput screening.

Principle of the Chemiluminescent PARP1 Inhibition Assay

This assay quantifies the amount of poly(ADP-ribose) synthesized by PARP1.[3] The basic workflow involves incubating purified PARP1 enzyme with a DNA template (to activate the enzyme), biotinylated NAD+ as a substrate, and varying concentrations of the test compound. The resulting biotinylated PAR chains are then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal upon the addition of a suitable substrate.[3] A reduction in signal intensity in the presence of the test compound indicates inhibition of PARP1 activity.

The following diagram outlines the workflow for the chemiluminescent PARP1 inhibition assay.

PARP_Assay_Workflow start Start: 96-well plate coated with histone proteins step1 Add: - Purified PARP1 - Activated DNA - Biotinylated NAD+ - Test Compound start->step1 incubation1 Incubate at 30°C step1->incubation1 step2 Add Streptavidin-HRP incubation1->step2 incubation2 Incubate at RT step2->incubation2 step3 Add Chemiluminescent Substrate incubation2->step3 readout Read Luminescence step3->readout

Caption: Workflow for the chemiluminescent PARP1 inhibition assay.

Protocol: Chemiluminescent PARP1 Inhibition Assay

Materials:

  • Purified recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • 2-amino-4-chloro-N-methylbenzamide (dissolved in DMSO)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-amino-4-chloro-N-methylbenzamide in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM). Also, prepare a DMSO-only control.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of the PARP substrate mixture containing activated DNA and biotinylated NAD+ in PARP assay buffer.

    • Add 5 µL of the diluted test compound or DMSO control to the respective wells.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme in PARP assay buffer. The final volume in each well is 50 µL.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Detection:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 50 µL of streptavidin-HRP diluted in wash buffer to each well.

    • Incubate at room temperature for 30 minutes.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of PARP1 inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic dose-response curve.

ParameterDescription
Maximal Signal Luminescence from the DMSO control wells (0% inhibition).
Minimal Signal Luminescence from wells with a known potent PARP inhibitor (e.g., Olaparib) at a saturating concentration (100% inhibition).
IC50 The concentration of 2-amino-4-chloro-N-methylbenzamide that results in 50% inhibition of PARP1 activity.

A low nanomolar IC50 value would suggest that 2-amino-4-chloro-N-methylbenzamide is a potent inhibitor of PARP1.

Section 3: Cellular Assays - Confirming Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess the compound's activity in a cellular environment. Cellular assays can provide insights into cell permeability, off-target effects, and the compound's ability to modulate PARP activity within the complex milieu of the cell.

Cellular PARP Activity Assay (PAR-ylation Assay)

This assay measures the level of PARylation in cells following treatment with a DNA-damaging agent and the test compound. A common method involves inducing DNA damage (e.g., with hydrogen peroxide or an alkylating agent) to stimulate PARP activity. The cells are then lysed, and the levels of PAR are quantified, typically by Western blotting or an ELISA-based method using an anti-PAR antibody. A potent PARP inhibitor will prevent the increase in PARylation induced by DNA damage.

Protocol: Western Blot-based Cellular PAR-ylation Assay

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H₂O₂)

  • 2-amino-4-chloro-N-methylbenzamide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibodies: anti-PAR and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 2-amino-4-chloro-N-methylbenzamide or a DMSO control for 1-2 hours.

    • Induce DNA damage by adding H₂O₂ (e.g., 1 mM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-β-actin antibody for loading control.

Data Interpretation: A dose-dependent decrease in the H₂O₂-induced PAR signal in the presence of 2-amino-4-chloro-N-methylbenzamide would confirm its ability to inhibit PARP activity in cells.

Section 4: Target Engagement - Verifying Direct Interaction in Cells

Confirming that a compound directly interacts with its intended target in a cellular context is a critical step in drug development.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells.[5][6]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[6] When cells are heated, proteins begin to unfold and aggregate. Ligand-bound proteins are often more stable and thus remain soluble at higher temperatures compared to their unbound counterparts.[7] By treating cells with a compound, heating the cell lysates to a range of temperatures, and then quantifying the amount of soluble target protein remaining, one can determine if the compound has engaged its target.[8]

The following diagram illustrates the principle of CETSA.

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With 2-amino-4-chloro-N-methylbenzamide p1_c PARP1 heat_c Heat p1_c->heat_c agg_c Aggregated PARP1 heat_c->agg_c p1_d PARP1 drug Drug p1_d->drug complex PARP1-Drug Complex drug->complex heat_d Heat complex->heat_d stable Soluble PARP1-Drug Complex heat_d->stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

Materials:

  • Cell line of interest

  • 2-amino-4-chloro-N-methylbenzamide

  • PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Western blotting reagents and antibodies for PARP1

Procedure:

  • Cell Treatment: Treat cultured cells with 2-amino-4-chloro-N-methylbenzamide or a DMSO control for 1-2 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash them with PBS containing protease inhibitors.

    • Resuspend the cell pellet in PBS with protease inhibitors and perform freeze-thaw cycles to lyse the cells.

  • Heating Step:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Transfer the heated lysates to ultracentrifuge tubes and centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PARP1 in each sample by Western blotting.

Data Interpretation: A shift in the melting curve of PARP1 to higher temperatures in the drug-treated samples compared to the DMSO control indicates that 2-amino-4-chloro-N-methylbenzamide is binding to and stabilizing PARP1 in the cellular environment.

Conclusion

The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for the in vitro characterization of 2-amino-4-chloro-N-methylbenzamide as a putative PARP inhibitor. By systematically progressing from biochemical potency determination to cellular activity assays and finally to direct target engagement studies, researchers can build a robust data package to validate its mechanism of action. This multi-faceted approach ensures a thorough understanding of the compound's pharmacological profile and provides a solid foundation for further preclinical development.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC.[Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Chemistry.[Link]

  • PARP Assay Services. Reaction Biology.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology.[Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols.[Link]

  • 2-Amino-6-chloro-N-methylbenzamide. (2014). Acta Crystallographica Section E.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol.[Link]

  • PARP Assays. BPS Bioscience.[Link]

  • PASTA: PARP activity screening and inhibitor testing assay. (2021). STAR Protocols.[Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2023). Journal of Medicinal Chemistry.[Link]

  • Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage. (2015). Nucleic Acids Research.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols.[Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience.[Link]

  • Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}. (2021). International Journal of Pharmaceutical Investigation.[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2019). Analytical Chemistry.[Link]

  • Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. (2008). Cancer Research.[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology.[Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N. (2014). The Scientific World Journal.[Link]

  • 4-Chloro-N-methylbenzamide. (2010). Acta Crystallographica Section E.[Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2014). The Scientific World Journal.[Link]

Sources

Scale-up synthesis of 2-amino-4-chloro-N-methylbenzamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Scalable Synthesis of 2-Amino-4-chloro-N-methylbenzamide for Preclinical Development

Abstract

This document provides a comprehensive, field-proven guide for the scale-up synthesis of 2-amino-4-chloro-N-methylbenzamide, a key intermediate for various pharmaceutical development programs. The presented three-step synthetic route is designed for scalability, robustness, and the generation of high-purity material suitable for preclinical studies. Starting from commercially available 4-chloro-2-nitrobenzoic acid, the process involves an efficient amidation followed by a clean and high-yielding catalytic hydrogenation. This guide emphasizes the causality behind critical process parameters, incorporates rigorous in-process controls (IPCs), and details comprehensive safety protocols necessary for transitioning from laboratory-scale to multi-gram or kilogram-scale production. All quantitative data, protocols, and analytical specifications are detailed to ensure reproducibility and trustworthiness for researchers, chemists, and drug development professionals.

Introduction and Synthetic Strategy

2-Amino-4-chloro-N-methylbenzamide serves as a versatile building block in medicinal chemistry and is crucial for the synthesis of various active pharmaceutical ingredients (APIs). The provision of significant quantities of this intermediate with high purity (>98%) is a common bottleneck for advancing drug candidates into preclinical toxicology and efficacy studies. The challenge lies in developing a synthetic process that is not only high-yielding but also safe, scalable, and environmentally conscious.

This application note details a robust three-step synthesis designed to meet these criteria. The strategy was chosen for its reliance on well-understood, high-conversion reactions and straightforward purification procedures that avoid complex chromatographic methods on a large scale.

The overall synthetic pathway is as follows:

  • Acid Chloride Formation: Conversion of the starting material, 4-chloro-2-nitrobenzoic acid, into its highly reactive acid chloride derivative using thionyl chloride.

  • Amidation: Reaction of the in-situ generated acid chloride with methylamine to form the stable intermediate, 4-chloro-2-nitro-N-methylbenzamide.

  • Nitro Group Reduction: Selective reduction of the nitro group via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final product, 2-amino-4-chloro-N-methylbenzamide.

This approach is advantageous for scale-up as the byproducts of the chlorination step (HCl and SO₂) are gaseous and easily removed, and the final reduction step is a clean conversion with a simple filtration and crystallization work-up.[1][2]

G cluster_0 Overall Synthetic Workflow A 4-Chloro-2-nitrobenzoic Acid B 4-Chloro-2-nitrobenzoyl chloride (In-situ) A->B  Step 1: Thionyl Chloride (SOCl₂) C 4-Chloro-2-nitro-N-methylbenzamide B->C  Step 2: Methylamine (CH₃NH₂) D 2-Amino-4-chloro-N-methylbenzamide (Final Product) C->D  Step 3: H₂, Pd/C G cluster_1 Reduction & Purification Workflow A Charge Reactor: - Intermediate - Methanol - Pd/C Catalyst (wet) B Hydrogenation: - Pressurize with H₂ - Stir at RT A->B C Reaction Monitoring (IPC): - HPLC for completion B->C D Catalyst Filtration: - Purge with N₂ - Filter through Celite® - Keep cake wet! C->D If complete E Solvent Removal: - Concentrate filtrate - Rotary Evaporation D->E F Crystallization: - Add anti-solvent (e.g., Water) - Cool and Isolate E->F G Drying & Packaging: - Vacuum Oven - Package under N₂ F->G

Caption: Workflow for the final reduction and purification step.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-nitro-N-methylbenzamide>98%From previous stepIntermediate
Palladium on Carbon (5% Pd/C)50% Water WetJohnson Matthey, EvonikCatalyst, potentially pyrophoric
Hydrogen (H₂) GasHigh PurityAirgasReducing agent
Nitrogen (N₂) GasHigh PurityAirgasInerting
MethanolACS GradeFisher ScientificSolvent
Celite® (Diatomaceous Earth)-Sigma-AldrichFilter aid
Equipment
Parr Hydrogenator or equivalent pressure reactor
Filtration apparatus (e.g., filter press or enclosed Buchner)
Rotary Evaporator
Crystallization Vessel
Detailed Experimental Protocol (400 g Scale)

WARNING: This procedure involves flammable solvents, hydrogen gas, and a potentially pyrophoric catalyst. Conduct a thorough risk assessment. [3]Operate in an area free of ignition sources and ensure proper grounding of all equipment.

  • Reactor Inerting: Inert the pressure reactor by purging with nitrogen gas several times.

  • Reagent Charging: To the reactor, add methanol (2.5 L) and 4-chloro-2-nitro-N-methylbenzamide (400 g, 1.86 mol). Stir to dissolve.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (50% wet, 24 g). CAUTION: Do not allow the catalyst to dry.

  • Hydrogenation: Seal the reactor. Purge the headspace first with nitrogen (3 times) and then with hydrogen (3 times) to remove all air. Pressurize the reactor with hydrogen to 50 PSI.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is exothermic; a slight temperature rise may be observed. The reaction progress is monitored by the uptake of hydrogen from the gas cylinder.

  • In-Process Control (IPC-3): After 4-6 hours (or when hydrogen uptake ceases), depressurize the reactor, purge with nitrogen, and take a sample for HPLC analysis to confirm the complete disappearance of the starting material.

  • Catalyst Filtration: Once complete, purge the reactor thoroughly with nitrogen. Prepare a pad of Celite® (approx. 1-inch thick) in the filtration apparatus and wet it with methanol. Filter the reaction mixture through the Celite pad. CRITICAL: Ensure the catalyst bed is always covered with methanol during filtration.

  • Filter Cake Wash: Wash the reactor and the filter cake with additional methanol (2 x 200 mL) to ensure complete product recovery.

  • Post-Filtration Handling: The combined filtrate is transferred to a rotary evaporator. The wet catalyst cake should be immediately quenched into a container of water for safe disposal according to institutional guidelines.

  • Concentration: Concentrate the filtrate under reduced pressure to a volume of approximately 600-800 mL.

  • Crystallization: Transfer the concentrated solution to a crystallization vessel. While stirring, slowly add deionized water (1.5 L) as an anti-solvent. The product will precipitate.

  • Isolation and Drying: Cool the slurry to 0-5 °C and hold for 1 hour. Filter the solid product, wash with cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Final Product Specifications (Preclinical Grade)
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to structure¹H NMR, ¹³C NMR, MS, IR
Purity ≥99.0% (AUC)HPLC
Assay 98.0 - 102.0% (w/w)qNMR or HPLC vs. standard
Melting Point 135-138 °CMelting Point Apparatus
Residual Solvents Methanol < 3000 ppm, Toluene < 890 ppmGC-HS
Heavy Metals Palladium (Pd) < 10 ppmICP-MS
Loss on Drying ≤0.5%TGA or Gravimetric

Conclusion

The synthetic route and detailed protocols described herein provide a reliable and scalable method for producing high-purity 2-amino-4-chloro-N-methylbenzamide. By focusing on robust chemical transformations, incorporating critical in-process controls, and adhering to strict safety protocols, this process is well-suited for generating the multi-gram quantities of material required to support preclinical drug development activities. The self-validating nature of the protocols, from IPCs to final product specifications, ensures a consistent and high-quality output.

References

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions. Our approach is rooted in practical laboratory experience and established chemical principles to ensure you can achieve high yield and purity.

I. Reaction Overview & Key Challenges

The synthesis of 2-amino-4-chloro-N-methylbenzamide is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the amidation of 2-amino-4-chlorobenzoic acid with methylamine. While seemingly straightforward, this reaction is often plagued by issues such as low yield, formation of impurities, and difficulties in product isolation. This guide will walk you through troubleshooting these common hurdles.

Reaction Pathway

The primary synthetic route is the direct amidation of 2-amino-4-chlorobenzoic acid. This typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by methylamine.

Reaction_Pathway 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 2-amino-4-chlorobenzoic_acid->Activated_Intermediate Activation (e.g., SOCl₂) Product 2-amino-4-chloro-N-methylbenzamide Activated_Intermediate->Product Amidation Methylamine Methylamine Methylamine->Product

Caption: General synthesis pathway for 2-amino-4-chloro-N-methylbenzamide.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is crucial. If this step is inefficient, a significant portion of your starting material will remain unreacted.

    • Troubleshooting:

      • Choice of Activating Agent: Thionyl chloride (SOCl₂) is a common choice for forming the acyl chloride. Ensure it is fresh and used in stoichiometric excess (typically 1.2-1.5 equivalents). Alternative coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) can also be effective.[1]

      • Reaction Temperature: The activation step with SOCl₂ is often performed at reflux. Ensure your reaction reaches and maintains the appropriate temperature.

  • Side Reactions: The presence of the amino group on the starting material can lead to undesired side reactions, such as polymerization or self-condensation, especially under harsh conditions.

    • Troubleshooting:

      • Protecting Groups: While more complex, protecting the amino group (e.g., as an acetyl or Boc derivative) before activation can prevent side reactions. This would, however, necessitate an additional deprotection step.

      • Reaction Conditions: Milder coupling reagents that operate at or below room temperature can minimize side reactions.

  • Hydrolysis of the Activated Intermediate: Acyl chlorides and other activated intermediates are highly susceptible to hydrolysis.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Loss of Product During Workup and Purification: The product's solubility characteristics can lead to losses during extraction and recrystallization.

    • Troubleshooting:

      • Extraction pH: Carefully adjust the pH of the aqueous layer during extraction to ensure the product, which is amphoteric, is in its neutral form to maximize its partitioning into the organic layer.

      • Recrystallization Solvent: Experiment with different solvent systems for recrystallization to find one that provides good recovery. Common choices include ethanol/water or toluene.

Q2: I'm observing significant impurity formation in my crude product. How can I identify and minimize these impurities?

A2: Impurity profiling is key to optimizing your reaction. The most common impurities are unreacted starting material, byproducts from side reactions, and decomposition products.

  • Common Impurities and Their Sources:

    • Unreacted 2-amino-4-chlorobenzoic acid: Indicates incomplete reaction.

    • Bis-acylated methylamine: Can form if the stoichiometry of methylamine is not carefully controlled.

    • Polymeric byproducts: Resulting from intermolecular reactions of the starting material.

  • Minimizing Impurity Formation:

    • Stoichiometry Control: Use a slight excess of methylamine (typically 1.1-1.3 equivalents) to ensure complete conversion of the activated carboxylic acid.

    • Controlled Addition: Add the methylamine solution slowly to the activated intermediate at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and confirm the disappearance of the starting material before proceeding with the workup.

Q3: What are the optimal conditions for the amidation step with methylamine?

A3: The amidation step is critical for success. Here are the key parameters to control:

ParameterRecommended ConditionRationale
Methylamine Form 40% aqueous solution or gasThe aqueous solution is often more convenient for laboratory scale. Gaseous methylamine can provide better control for larger-scale reactions.
Stoichiometry 1.1 - 1.3 equivalentsA slight excess drives the reaction to completion and minimizes unreacted activated intermediate.
Temperature 0 - 10 °C (during addition)The reaction is exothermic. Low temperature controls the reaction rate, minimizes side reactions, and prevents the loss of volatile methylamine.
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or TolueneThese solvents are unreactive towards the activated intermediate.
Reaction Time 1 - 4 hoursMonitor by TLC or HPLC to determine the optimal reaction time for your specific conditions.
Q4: I am struggling with the purification of the final product. What are the best practices?

A4: Purification of 2-amino-4-chloro-N-methylbenzamide can be challenging due to its polarity and potential for hydrogen bonding.

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems include:

      • Ethanol/water

      • Isopropanol/water

      • Toluene

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent.

      • If the solution is colored, you can treat it with activated charcoal.

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

III. Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-amino-4-chloro-N-methylbenzamide.

Materials
  • 2-amino-4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% in water)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure

Experimental_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_workup Step 3: Workup cluster_purification Step 4: Purification Start Combine 2-amino-4-chlorobenzoic acid and anhydrous DCM Add_SOCl2 Add SOCl₂ dropwise Start->Add_SOCl2 Reflux Reflux for 2-3 hours Add_SOCl2->Reflux Cool_Evaporate Cool to RT and evaporate solvent Reflux->Cool_Evaporate Dissolve_Acyl_Chloride Dissolve crude acyl chloride in anhydrous DCM Cool_Ice_Bath Cool to 0-5 °C Dissolve_Acyl_Chloride->Cool_Ice_Bath Add_Methylamine Slowly add methylamine solution Cool_Ice_Bath->Add_Methylamine Warm_RT Warm to RT and stir for 1-2 hours Add_Methylamine->Warm_RT Quench Quench with water Separate_Layers Separate layers Quench->Separate_Layers Wash_Organic Wash organic layer with NaHCO₃ and brine Separate_Layers->Wash_Organic Dry_Organic Dry over Na₂SO₄ Wash_Organic->Dry_Organic Filter_Concentrate Filter and concentrate in vacuo Dry_Organic->Filter_Concentrate Recrystallize Recrystallize from ethanol/water Collect_Crystals Collect crystals by filtration Recrystallize->Collect_Crystals Dry_Product Dry under vacuum Collect_Crystals->Dry_Product

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Formation of 2-amino-4-chloro-benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is used directly in the next step.

Step 2: Amidation

  • Dissolve the crude 2-amino-4-chloro-benzoyl chloride in anhydrous DCM and cool the solution to 0-5 °C in an ice bath.

  • Slowly add methylamine (40% in water, 1.2 eq) to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-4-chloro-N-methylbenzamide.

IV. Analytical Characterization

To ensure the identity and purity of your synthesized 2-amino-4-chloro-N-methylbenzamide, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[2][3]

  • Melting Point: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Methylamine is a flammable and corrosive gas/liquid. Handle with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. References

  • Google Patents. (n.d.). Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. Retrieved January 25, 2026, from

  • PubChem. (n.d.). 2-amino-4-chloro-n-methylbenzamide. Retrieved January 25, 2026, from [Link]

  • Coppola, G. M. (1980). Synthesis. 7, 505–536.

  • Gnamm, C., Jeanguenat, A., Dutton, A. C., Grimm, C., Kloer, D. P., & Crossthwaite, A. J. (2012). Bioorganic & Medicinal Chemistry Letters, 22(11), 3800–3806.

Sources

Technical Support Center: Synthesis of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most probable synthetic routes to 2-amino-4-chloro-N-methylbenzamide, and how do they influence potential byproducts?

There are two primary synthetic pathways commonly employed for analogous compounds, each with its own set of potential impurities. Understanding these routes is the first step in effective troubleshooting.

  • Route A: From 2-amino-4-chlorobenzoic acid. This is a direct approach involving the amidation of the carboxylic acid with methylamine. The acid itself can be sourced commercially or synthesized.

  • Route B: From 4-chloroisatoic anhydride. This route involves the ring-opening of the anhydride with methylamine, which can be a very efficient method for generating the desired amide.

The choice of route will dictate the likely impurity profile. Route A may introduce byproducts related to the activation of the carboxylic acid, while Route B is generally cleaner but can have its own set of challenges related to the stability of the starting material and reaction conditions.

Diagram of Plausible Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: From 2-amino-4-chlorobenzoic acid cluster_1 Route B: From 4-chloroisatoic anhydride A1 2-amino-4-chlorobenzoic acid A2 Activated Intermediate (e.g., Acyl Chloride) A1->A2 Activation (e.g., SOCl2) A3 2-amino-4-chloro-N-methylbenzamide A2->A3 Methylamine B1 4-chloroisatoic anhydride B2 2-amino-4-chloro-N-methylbenzamide B1->B2 Methylamine

Caption: Plausible synthetic routes to 2-amino-4-chloro-N-methylbenzamide.

Troubleshooting Guide 1: My reaction via Route A is showing multiple spots on TLC, and the yield is low. What are the likely byproducts?

When synthesizing from 2-amino-4-chlorobenzoic acid (Route A), the activation step is critical and a common source of impurities.

Potential Byproducts and Their Formation:

Byproduct NamePotential CauseMitigation Strategies
Unreacted 2-amino-4-chlorobenzoic acid Incomplete activation of the carboxylic acid or insufficient methylamine.Ensure complete conversion of the acid to the activated intermediate before adding methylamine. Use a slight excess of methylamine.
Dimerization/Polymerization Products The amino group of one molecule can react with the activated carboxyl group of another.Maintain a dilute reaction mixture and control the rate of addition of the activating agent. Keep the temperature low during activation.
Over-chlorination Products If thionyl chloride is used for activation, harsh conditions (high temperature, prolonged reaction time) can lead to further chlorination of the aromatic ring.Use milder activating agents like DCC/DMAP or EDC/HOBt. If using thionyl chloride, maintain a low temperature and monitor the reaction closely.
Products of Reaction with Solvent If the activated intermediate is not handled correctly, it can react with certain solvents.Choose an inert solvent for the reaction, such as dichloromethane or tetrahydrofuran.

Diagram of Byproduct Formation in Route A

Byproducts_Route_A A1 2-amino-4-chlorobenzoic acid A2 Activated Intermediate A1->A2 Incomplete Activation Byproduct1 Unreacted Starting Material A1->Byproduct1 Byproduct3 Over-chlorinated Species A1->Byproduct3 Harsh Conditions Product Desired Product A2->Product Methylamine Byproduct2 Dimer A2->Byproduct2 Self-reaction

Caption: Potential byproduct pathways in the synthesis from 2-amino-4-chlorobenzoic acid.

Troubleshooting Guide 2: I'm using the isatoic anhydride route (Route B) and observing a significant amount of a polar byproduct. What could it be?

The reaction of 4-chloroisatoic anhydride with methylamine (Route B) is generally efficient, but side reactions can occur, especially with suboptimal reaction conditions.[1][2]

Potential Byproducts and Their Formation:

Byproduct NamePotential CauseMitigation Strategies
2-(Methylamino)carbonyl-5-chloroaniline This is an isomer formed if the methylamine attacks the other carbonyl group of the isatoic anhydride. While less likely due to electronics, it can occur.This is difficult to control chemically. Purification by chromatography is the most effective solution.
Hydrolysis Product: 2-amino-4-chlorobenzoic acid Presence of water in the reaction mixture can lead to hydrolysis of the isatoic anhydride.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decarboxylation Product: 4-chloro-N-methylaniline At elevated temperatures, the intermediate formed after methylamine addition can decarboxylate.Maintain a low to moderate reaction temperature. Monitor the reaction progress to avoid prolonged heating after completion.

Diagram of Byproduct Formation in Route B

Byproducts_Route_B B1 4-chloroisatoic anhydride Product Desired Product B1->Product Methylamine (C-2 attack) Byproduct1 Isomeric Amide B1->Byproduct1 Methylamine (C-4 attack) Byproduct2 Hydrolysis Product B1->Byproduct2 Water Byproduct3 Decarboxylation Product Product->Byproduct3 Heat

Caption: Potential byproduct pathways in the synthesis from 4-chloroisatoic anhydride.

FAQ 2: How can I best detect and quantify these byproducts?

A multi-pronged analytical approach is recommended for robust impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the desired product and its organic impurities. A reverse-phase C18 column with a gradient elution of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point. UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, LC-MS is invaluable. It provides the molecular weight of the impurities, which is crucial for proposing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if they are present at sufficient levels.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative picture of the product's purity.

Table of Suggested Analytical Methods:

Analytical TechniquePurpose
HPLC-UV Quantification of known impurities and product purity assessment.
LC-MS Identification of unknown impurities.
1H & 13C NMR Structural confirmation of the final product and identification of major impurities.
TLC Reaction monitoring and qualitative purity assessment.

Experimental Protocols

General Protocol for the Synthesis of 2-amino-4-chloro-N-methylbenzamide from 4-chloroisatoic anhydride (Route B)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend 4-chloroisatoic anhydride (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or Dioxane, ~0.2 M).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methylamine (1.1 - 1.5 eq) in the same solvent dropwise over 15-30 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • CID 139083282 | C16H16Cl2N2O2 - PubChem. Available at: [Link]

  • Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid - Google Patents.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. Available at: [Link]

  • 2-Amino-6-chloro-N-methylbenzamide - PMC - NIH. Available at: [Link]

  • Amine + Anhydride - ReactionWeb.io. Available at: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available at: [Link]

  • Anhydride reacting with amine to synthesize an acid and amide - YouTube. Available at: [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents.
  • 2-Amino-4-chlorobenzoic acid - ResearchGate. Available at: [Link]

  • acid anhydrides with ammonia or primary amines - Chemguide. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at: [Link]

  • Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... - ResearchGate. Available at: [Link]

  • Clonazepam-impurities - Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, you will find a comprehensive resource in a question-and-answer format to address the critical issue of preventing its hydrolytic degradation.

Introduction to the Stability of 2-amino-4-chloro-N-methylbenzamide

2-amino-4-chloro-N-methylbenzamide is a substituted benzamide, a chemical class prevalent in pharmaceuticals and biologically active compounds. The stability of the amide bond is a cornerstone of its function and shelf-life. However, like all amides, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond to form a carboxylic acid and an amine. This degradation can lead to loss of efficacy, formation of potentially toxic byproducts, and inaccurate experimental results. This guide will equip you with the knowledge to understand, predict, and mitigate the hydrolysis of 2-amino-4-chloro-N-methylbenzamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Understanding the Hydrolysis of 2-amino-4-chloro-N-methylbenzamide

Q1: What is amide hydrolysis and why is it a concern for 2-amino-4-chloro-N-methylbenzamide?

A1: Amide hydrolysis is the cleavage of the amide bond (CO-N) by reaction with water, resulting in the formation of a carboxylic acid and an amine. For 2-amino-4-chloro-N-methylbenzamide, this means degradation into 2-amino-4-chlorobenzoic acid and methylamine.[1][2] This is a significant concern as it leads to a loss of the active compound, potentially altering the intended biological activity and introducing impurities that could have their own pharmacological or toxicological effects. Amide bonds are generally stable, but their hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures.[1]

Q2: What are the primary products of 2-amino-4-chloro-N-methylbenzamide hydrolysis?

A2: The hydrolysis of 2-amino-4-chloro-N-methylbenzamide breaks the amide linkage, yielding 2-amino-4-chlorobenzoic acid and methylamine.

Hydrolysis of 2-amino-4-chloro-N-methylbenzamide.

Q3: How do the substituents on the aromatic ring of 2-amino-4-chloro-N-methylbenzamide (the ortho-amino group and the para-chloro group) influence its susceptibility to hydrolysis?

A3: The electronic properties of the substituents on the benzamide ring play a crucial role in the rate of hydrolysis.

  • Ortho-amino group: The amino group (-NH₂) at the ortho position is an electron-donating group. By donating electron density to the aromatic ring, it can slightly decrease the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by water. This would generally be expected to slow down the rate of hydrolysis. However, the ortho-amino group can also participate in intramolecular catalysis, potentially accelerating hydrolysis under certain pH conditions through neighboring group participation.[2][3] This occurs if the amino group, in its protonated form, acts as an intramolecular acid catalyst, or in its neutral form, as a general base catalyst.

  • Para-chloro group: The chloro group (-Cl) at the para position is an electron-withdrawing group through its inductive effect, but a weak electron-donating group through resonance. Overall, it tends to withdraw electron density from the ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would generally increase the rate of hydrolysis compared to an unsubstituted benzamide.

The net effect on the hydrolysis rate is a balance of these opposing electronic effects and the potential for intramolecular catalysis. Studies on related substituted benzamides have shown that such substituent effects can be complex.

Troubleshooting Experimental Instability

Q4: I am observing a decrease in the concentration of my 2-amino-4-chloro-N-methylbenzamide stock solution over time. What could be the cause and how can I prevent it?

A4: A decrease in concentration over time, especially in aqueous solutions, is a strong indicator of hydrolytic degradation. The rate of this degradation is highly dependent on the pH and temperature of your solution.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock solution. Even unbuffered water can have a pH that promotes slow hydrolysis.

  • Solvent Consideration: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or DMF and store them at low temperatures (-20°C or -80°C). Make aqueous working solutions fresh before each experiment.

  • Buffer Selection: If your experiment requires an aqueous solution, use a buffer to maintain a stable pH. For many amides, a pH range of 6-8 is where they exhibit maximum stability.[4] Citrate and phosphate buffers are commonly used, but compatibility with your specific assay should be verified.[5][6]

Q5: My experimental results are inconsistent when using 2-amino-4-chloro-N-methylbenzamide. Could hydrolysis be the culprit?

A5: Yes, inconsistent results are a classic sign of compound instability. If the extent of hydrolysis varies between experiments (due to differences in incubation time, temperature, or minor pH shifts), the effective concentration of your active compound will also vary, leading to poor reproducibility.

Preventative Measures:

  • Strict pH Control: Use a reliable buffer system in all your assays.[7]

  • Temperature Management: Perform experiments at a consistent and, if possible, lower temperature. Avoid repeated freeze-thaw cycles of stock solutions.

  • Time-Course Analysis: If you suspect hydrolysis during your experiment, run a time-course study where you analyze the concentration of your compound at different time points under your experimental conditions. This will help you determine its stability window.

Analytical Methods for Monitoring Hydrolysis

Q6: How can I analytically monitor the hydrolysis of 2-amino-4-chloro-N-methylbenzamide and quantify its degradation products?

A6: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector are the most common and reliable techniques for this purpose.[8][9][10]

Recommended Analytical Approach:

A stability-indicating HPLC or UPLC method should be developed. This is a method that can separate the parent compound from its degradation products, allowing for the accurate quantification of each.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection:

    • UV Detection: 2-amino-4-chloro-N-methylbenzamide and its primary hydrolysis product, 2-amino-4-chlorobenzoic acid, both contain a chromophore and can be detected by UV.

    • Mass Spectrometry (MS) Detection: Coupling the LC system to a mass spectrometer (LC-MS) provides higher sensitivity and specificity. It allows for the confirmation of the identity of the degradation products by their mass-to-charge ratio.[11][12]

Q7: What is a forced degradation study and how can it help me understand the stability of 2-amino-4-chloro-N-methylbenzamide?

A7: A forced degradation (or stress testing) study is an essential part of drug development and is highly recommended for any research involving a potentially labile compound.[13][14][15] It involves subjecting the compound to harsh conditions to accelerate its degradation. This helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method.[8][9][10]

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60°C)
Oxidation 3% to 30% H₂O₂, room temperature
Thermal Degradation Dry heat (e.g., 80-100°C)
Photodegradation Exposure to UV and visible light

By analyzing the samples from these stress conditions, you can rapidly identify the conditions under which 2-amino-4-chloro-N-methylbenzamide is unstable and what the resulting degradation products are.

Strategies for Preventing Hydrolysis in Formulations

Q8: I am developing a liquid formulation containing 2-amino-4-chloro-N-methylbenzamide. What are the key strategies to enhance its stability?

A8: For liquid formulations, the primary goal is to minimize the exposure of the amide bond to water and catalytic conditions.

Formulation Strategies:

  • pH Optimization and Buffering: This is the most critical factor. Conduct a pH-rate profile study to determine the pH of maximum stability. Formulate your product at this pH using a suitable buffer system (e.g., phosphate, citrate) to maintain it.[5][6][7]

  • Use of Co-solvents: Reducing the water activity by including co-solvents such as propylene glycol, ethanol, or glycerin can slow down the rate of hydrolysis.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate part of a drug molecule within their hydrophobic cavity. This can physically protect the labile amide group from water, thereby increasing its stability.[6][10][16]

  • Addition of Antioxidants: While the primary degradation pathway is hydrolysis, the amino group can be susceptible to oxidation. The addition of antioxidants like ascorbic acid or α-tocopherol can prevent oxidative degradation.[17]

Q9: For long-term storage, would a solid formulation be more stable? What are the options?

A9: Yes, solid formulations are generally much more stable than liquid formulations as the mobility of reactants is significantly reduced.

Solid Formulation Approaches:

  • Lyophilization (Freeze-Drying): This is a highly effective method for preventing hydrolysis.[9][18][19][20] The process involves freezing the aqueous formulation and then removing the water by sublimation under vacuum. The resulting lyophilized powder is very stable and can be reconstituted just before use. Cryoprotectants like mannitol or sucrose are often added to protect the compound during the freezing process.[21]

  • Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance stability by keeping the drug molecules separated and immobilized.

  • Excipient Compatibility: When developing a solid dosage form, it is crucial to perform compatibility studies with all excipients (e.g., fillers, binders, lubricants).[19][22] Some excipients can contain residual moisture or acidic/basic impurities that can promote degradation. Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for interactions.[22]

Key strategies for preventing hydrolysis.

Experimental Protocols

Protocol 1: Step-by-Step Guide for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-amino-4-chloro-N-methylbenzamide.

Materials:

  • 2-amino-4-chloro-N-methylbenzamide

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or formate)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Temperature-controlled water bath or oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-amino-4-chloro-N-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • Also, place a solution of the compound in a suitable solvent in the oven.

    • After 24 hours, dissolve the solid sample and dilute both samples for analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a developed and validated stability-indicating HPLC/UPLC method.

    • Quantify the parent compound and any degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate 2-amino-4-chloro-N-methylbenzamide from its potential hydrolysis product, 2-amino-4-chlorobenzoic acid.

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL

Method Development Steps:

  • Inject Standards: Inject individual standards of 2-amino-4-chloro-N-methylbenzamide and 2-amino-4-chlorobenzoic acid to determine their retention times.

  • Inject Mixture: Inject a mixture of the two compounds to assess the resolution.

  • Optimize Gradient: Adjust the gradient slope and time to achieve baseline separation between the two peaks.

  • Analyze Stressed Samples: Inject samples from the forced degradation study to see if any new peaks appear and if they are well-resolved from the parent peak.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

References

  • Freire, F. D., Araga, C. F. S., de Lima e Moura, T. F. A., & Raffin, F. N. (2009). Compatibility study between chlorpropamide and excipients in their physical mixtures. Journal of Thermal Analysis and Calorimetry, 97(2), 549-553.
  • Köhler, C., Ogren, S. O., & Fuxe, K. (1984). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 311, 125–137.
  • Patel, J., & Nivsarkar, M. (2014). Lyophilization of nanoparticles, does it really work? Overview of the current status and challenges. Critical Reviews™ in Therapeutic Drug Carrier Systems, 31(5).
  • Guttman, M., & Radda, G. K. (1994). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2, (4), 641-644.
  • Bates, R. G. (1973). Determination of pH: theory and practice. John Wiley & Sons.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(3), 40-51.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Biomedical Journal of Scientific & Technical Research, 47(3), 38296-38303.
  • Kirby, A. J., & Fersht, A. R. (1971). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids. The Journal of Organic Chemistry, 36(11), 1591-1596.
  • Gelin, M., & Ghedini, V. (2020). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. The Journal of organic chemistry, 85(15), 9965–9976.
  • Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of agricultural and food chemistry, 48(6), 2572–2575.
  • Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • O'Connor, C. J. (1970). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Raparla, R. P., & Siepmann, J. (2015). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fixed-dose combination tablets. Journal of Taibah University for Science, 9(4), 581-591.
  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
  • Liang, X., et al. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta crystallographica. Section E, Structure reports online, 69(Pt 11), o1642.
  • Bender, M. L. (1960). Neighboring Hydroxyl Group Assistance. VI. In Amide Hydrolysis. The Journal of Organic Chemistry, 25(1), 133-136.
  • Sharma, A., & Kumar, V. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 25(9), 1957-1972.
  • Gandon, V., et al. (2020). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS omega, 5(24), 14838–14846.
  • LibreTexts. (2025, December 28). 10.5: Buffers. Chemistry LibreTexts.
  • Ciesielski, W., & Czembor, P. (2016). COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. Farmacia, 64(5), 701-707.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38296-38303.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Lipshutz, B. H., & Ghorai, S. (2012). Green Solvents for the Formation of Amide Linkage. Aldrichimica Acta, 45(1), 3-16.
  • Khan Academy. (n.d.). Mechanism of amide hydrolysis. Retrieved from [Link]

  • Sriram, D., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Future Journal of Pharmaceutical Sciences, 9(1), 1-9.
  • National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II (pp. 379-410).
  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 228, 115313.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition.
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Kartal, A., et al. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. The Journal of pharmacy and pharmacology, 60(9), 1121–1129.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.

Sources

Technical Support Center: Impurity Identification in 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-amino-4-chloro-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and characterizing impurities in your samples, moving beyond simple protocols to explain the causality behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity profiling of 2-amino-4-chloro-N-methylbenzamide.

Q1: What are the most probable sources and types of impurities in my 2-amino-4-chloro-N-methylbenzamide samples?

A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] They are generally classified into organic, inorganic, and residual solvents.[2]

  • Organic Impurities: These are the most common and structurally similar to the Active Pharmaceutical Ingredient (API).

    • Starting Materials: Unreacted precursors from the synthesis route. A common synthesis involves the chlorination of 3-methyl-2-aminobenzamide, which itself is formed from the reduction of 3-methyl-2-nitrobenzamide.[3] Therefore, these two compounds are potential impurities.

    • Intermediates: Partially reacted molecules from the synthetic pathway. For example, if the synthesis starts from 2-nitro-3-methyl toluate, various ester and nitro-intermediates could be present.[4]

    • By-products: Formed from side reactions. Isomerization (e.g., different chlorine substitution patterns) or over-methylation can lead to structurally related by-products.

    • Degradation Products: Formed during manufacturing or storage due to exposure to heat, light, humidity, or reactive excipients.[5] Forced degradation studies are essential to proactively identify these.

  • Inorganic Impurities: These typically originate from manufacturing equipment or catalysts.[1][6] This can include reagents, metallic catalysts (like iron powder used for nitro group reduction), or heavy metals.[4][7]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[2] Depending on the specific synthesis patent followed, this could include lower alcohols (methanol), nitriles (acetonitrile), or halogenated hydrocarbons (dichloromethane).[3]

Q2: What are the primary analytical techniques I should use for impurity identification?

A2: A multi-technique, or "orthogonal," approach is crucial for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities.[2] A reversed-phase method (e.g., using a C18 column) coupled with a UV detector is an excellent starting point, as the aromatic ring in 2-amino-4-chloro-N-methylbenzamide is a strong chromophore.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile organic compounds, particularly residual solvents.[2][8] It can also be used for analyzing volatile starting materials or by-products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is a critical first step in structural elucidation of unknown impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure elucidation.[11][12] After an impurity is isolated (often via preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can map out its exact chemical structure. It can also be used for quantification without requiring an impurity standard.[12]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines.[2][13] The key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[14][15][16]

  • ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities that arise during the formulation and storage of the final drug product, such as degradation products.[5]

  • ICH Q2(R2): Validation of Analytical Procedures: This guideline mandates that the analytical methods you use for impurity detection must be validated to prove they are accurate, precise, specific, and sensitive.[17]

The core principle is that any impurity present above the "Identification Threshold" must be structurally characterized and evaluated for safety.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline.[14]

Part 2: Troubleshooting Common Issues

This section provides a logical framework for addressing specific experimental challenges.

Q4: My HPLC chromatogram shows several small, unexpected peaks. How do I determine their origin?

A4: This is a common scenario. A systematic investigation is key. The cause could be the sample itself, the mobile phase, or the HPLC system.

Troubleshooting Workflow for Unexpected HPLC Peaks

G cluster_system System/Mobile Phase Issue cluster_sample Sample-Related Issue start Unexpected Peak(s) Observed blank_run Inject a blank solvent? (e.g., Mobile Phase A/B mix) start->blank_run peaks_present Peaks still present? blank_run->peaks_present mobile_phase Prepare fresh mobile phase. Check water/solvent quality. peaks_present->mobile_phase Yes carryover_check Inject blank after a high-concentration standard. peaks_present->carryover_check No system_flush Flush system thoroughly. mobile_phase->system_flush ghost_peak Result: Ghost Peak (System or Solvent Contamination) system_flush->ghost_peak carryover_result Result: Carryover (Improve needle wash protocol) carryover_check->carryover_result Peak appears degradation_check Re-prepare sample fresh. Analyze immediately. carryover_check->degradation_check No peak degradation_result Result: In-situ Degradation (Investigate sample stability in diluent) degradation_check->degradation_result Peak disappears/reduces true_impurity Result: True Impurity (Proceed to Identification) degradation_check->true_impurity Peak remains G start Analyze Sample using Validated HPLC Method detect Detect Unknown Peak > Identification Threshold start->detect lcms Perform LC-MS Analysis detect->lcms mw Determine Molecular Weight (MW) and Fragmentation Pattern lcms->mw isolate Isolate Impurity via Preparative HPLC mw->isolate nmr Perform NMR Analysis (1H, 13C, 2D NMR) isolate->nmr elucidate Propose and Confirm Structure nmr->elucidate report Document and Report (Structure, Formation Pathway) elucidate->report

Sources

Technical Support Center: Optimizing Selectivity in Reactions of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-4-chloro-N-methylbenzamide. This guide is designed to provide in-depth, field-proven insights into improving the selectivity of reactions involving this versatile but complex intermediate. By understanding the interplay of the functional groups and the electronic effects on the aromatic ring, you can overcome common challenges and achieve your desired synthetic outcomes.

Introduction: The Selectivity Challenge

2-amino-4-chloro-N-methylbenzamide is a valuable building block, but its trifunctional nature presents significant selectivity challenges. The molecule contains three key reactive sites:

  • A nucleophilic primary aromatic amine (-NH₂): A strong activating, ortho, para-directing group.

  • A secondary amide (-CONHCH₃): A deactivating, meta-directing group, which itself contains a potentially reactive N-H bond.

  • An aromatic ring with a halogen (-Cl): Susceptible to nucleophilic aromatic substitution and a handle for cross-coupling reactions.

The primary challenge lies in directing a given reagent to react at only one of these sites, avoiding unwanted side products. This guide provides a structured approach to troubleshooting and optimizing your reactions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a nitration/halogenation of 2-amino-4-chloro-N-methylbenzamide and obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer:

This is a classic issue of competing directing effects. The final substitution pattern is determined by the combined influence of the three substituents on the aromatic ring.[1][2][3][4]

  • Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself (C3 and C5).

  • Chloro Group (-Cl): A deactivating group that also directs ortho and para (C3 and C5).

  • Amide Group (-CONHCH₃): A deactivating group that directs meta (C3 and C5).

As you can see, all three groups direct the electrophile to the same two positions: C3 and C5. The relative amounts of each isomer formed will depend on a delicate balance of electronic and steric factors. The amino group is the most powerful activating group, so substitution at C3 and C5 is strongly favored.

  • Protect the Amino Group: The most effective strategy to control regioselectivity is to temporarily deactivate the powerful amino group by converting it into a less activating, more sterically hindered group.[5][6] This will significantly alter the electronic landscape of the ring.

    • Protocol 1: Boc Protection of the Amino Group

      • Dissolve 2-amino-4-chloro-N-methylbenzamide (1 eq.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or use an aqueous solution of sodium bicarbonate.

      • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

      • Perform an aqueous workup and purify the Boc-protected product by recrystallization or column chromatography.

    • With the amino group protected, the directing effects are now dominated by the Boc-protected amine (still ortho, para-directing but less activating) and the chloro group, often leading to more predictable outcomes.

  • Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity.[7] Reactions that are less exothermic are often more selective. For nitration, consider temperatures between -10°C and 0°C.

  • Choice of Reagent and Solvent: The bulkiness of the electrophile and the nature of the solvent can influence the ortho/para ratio. Experiment with different halogenating agents (e.g., NBS vs. Br₂) or nitrating systems (e.g., HNO₃/H₂SO₄ vs. NO₂BF₄).

Chemoselectivity at Nitrogen Centers

Question: I am trying to acylate/alkylate the primary amino group, but I am getting side products from reaction at the amide nitrogen. How can I achieve selective N-functionalization?

Answer:

While the primary aromatic amine is generally more nucleophilic than the secondary amide, this difference can be insufficient to prevent side reactions, especially with highly reactive electrophiles or under harsh conditions.

  • Exploit Differential Nucleophilicity under Controlled Conditions:

    • Use Milder Reagents: Switch from highly reactive acyl chlorides to less reactive anhydrides or activated esters.

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating or alkylating agent and add it slowly to the reaction mixture at a low temperature (e.g., 0°C) to favor reaction at the more nucleophilic site.

    • Catalyst Selection: For N-arylation, specific catalyst systems can provide excellent chemoselectivity. Copper-catalyzed Chan-Evans-Lam conditions have been shown to selectively arylate the amino group in aminobenzamides.[8] In contrast, palladium-catalyzed reactions can sometimes favor arylation of the amide nitrogen under different conditions.[9][10][11]

  • Orthogonal Protection Strategy: This is the most robust method for ensuring selectivity. "Orthogonal" means that one protecting group can be removed under conditions that do not affect the other.[5][12][13]

    • Example Workflow: If the final product requires modification at both the amine and the amide nitrogen, you could first protect the more reactive primary amine (e.g., with Boc), then perform the reaction on the amide nitrogen. Following this, the Boc group can be removed with acid, and the now-free primary amine can be reacted with a different reagent.

    Orthogonal_Protection A 2-amino-4-chloro- N-methylbenzamide B Boc-protected Amine A->B (Boc)₂O C Amide N-Alkylation B->C R-X, Base D Boc Deprotection (Acidic) C->D TFA or HCl E Amine N-Acylation D->E Acyl Chloride F Final Product E->F

    Caption: Orthogonal protection workflow for sequential N-functionalization.

Reactions at the Chloro Position

Question: My Suzuki-Miyaura coupling at the chloro position is failing or giving low yields. What are the common causes?

Answer:

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with aryl chlorides can be challenging and is sensitive to several factors.[14][15]

  • Catalyst and Ligand Choice: Aryl chlorides are less reactive than bromides or iodides and often require more electron-rich and sterically bulky phosphine ligands to facilitate the oxidative addition step.

    • Upgrade your catalyst system: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald or Fu-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective for aryl chlorides.

  • Base and Solvent System: The choice of base is critical.

    • Base Strength: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.

    • Water Content: For couplings using K₃PO₄, a small amount of water can be beneficial and is sometimes required for the reaction to proceed.[16]

    • Solvent: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF are standard. Ensure proper degassing to prevent catalyst oxidation.

  • Electronic Effects: The presence of the electron-donating amino group ortho to the chlorine can make the C-Cl bond more electron-rich, potentially slowing down the oxidative addition step of the catalytic cycle.[16] This may require more forcing conditions (higher temperature, longer reaction times) or a more active catalyst system.

  • Homocoupling of Boronic Acid: If you observe significant amounts of a biaryl byproduct derived from your boronic acid, it may be due to oxygen in the reaction vessel.[17] Ensure your flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and that your solvents are properly degassed.

IssuePotential CauseRecommended Solution
No Reaction Inactive catalyst systemSwitch to a modern catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos).
Insufficiently strong baseUse K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.
Low Yield Poor oxidative additionIncrease reaction temperature; screen different bulky phosphine ligands.
Catalyst decompositionEnsure rigorous exclusion of oxygen through proper degassing.
Homocoupling Oxygen present in reactionThoroughly degas solvents and purge the reaction flask with inert gas.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the predicted regioselectivity for electrophilic aromatic substitution on the unprotected molecule?

The amino group is the strongest activating group, making the positions ortho and para to it the most nucleophilic.[1][3] Therefore, substitution is most likely to occur at the C5 position (para to the amino group) and the C3 position (ortho to the amino group). The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by both the amino and amide groups.

Regioselectivity cluster_0 Directing Influences cluster_1 Predicted Reactivity Amine (-NH₂)\n(Activating) Amine (-NH₂) (Activating) C5 (para to -NH₂)\nMajor Product C5 (para to -NH₂) Major Product Amine (-NH₂)\n(Activating)->C5 (para to -NH₂)\nMajor Product para C3 (ortho to -NH₂)\nMinor Product C3 (ortho to -NH₂) Minor Product Amine (-NH₂)\n(Activating)->C3 (ortho to -NH₂)\nMinor Product ortho Amide (-CONHCH₃)\n(Deactivating) Amide (-CONHCH₃) (Deactivating) Chloro (-Cl)\n(Deactivating) Chloro (-Cl) (Deactivating)

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Q2: How can I selectively reduce the amide to an amine without affecting the chloro group or the primary amine?

This is a challenging transformation due to the harsh conditions often required for amide reduction.

  • Borane Reagents: Borane (BH₃) complexes, such as BH₃·THF, are often effective for reducing amides to amines. These reagents are generally compatible with aryl halides. However, the primary amino group will also react with borane to form an amine-borane adduct, which would need to be hydrolyzed during workup.

  • Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the amide but may also lead to side reactions. Careful control of temperature and stoichiometry is essential.

  • Catalytic Hydrogenation: This is generally not suitable as it would likely reduce the C-Cl bond (hydrogenolysis) under the conditions required to reduce the amide.[18]

  • Hydrosilylation: Modern methods using silanes in the presence of a catalyst (e.g., iridium or nickel) can offer high chemoselectivity for amide reduction under milder conditions.[19] This would be a promising avenue to explore.

Q3: What is the best way to monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation of the starting material, intermediates, and products. Staining with potassium permanganate or visualization under UV light is typically effective. For more quantitative analysis and to confirm the identity of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy are essential.

Q4: Can I perform a reaction at the amide N-H without protecting the primary amine?

While challenging, it may be possible under specific conditions. If the primary amine is first protonated with a non-nucleophilic acid, its nucleophilicity will be completely suppressed, potentially allowing a subsequent reaction to occur at the less basic amide nitrogen. However, this approach is not general and would require careful optimization for each specific transformation. The use of a protecting group is the more reliable strategy.[5]

References

  • Barluenga, J., et al. (2007). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 46(29), 5587-5590. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Ohishi, T., et al. (2011). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 13(10), 2714-2717. Available at: [Link]

  • Zhang, J., et al. (2014). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Chinese Journal of Chemical Engineering, 22(10), 1149-1154. Available at: [Link]

  • Fulle, S., et al. (1996). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 4, 349-353. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Available at: [Link]

  • Herzon, S. B., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. Available at: [Link]

  • OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • Kumar, A., et al. (2018). Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions. Organic & Biomolecular Chemistry, 16(1), 110-115. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Chemoselective alkynylation of N-sulfonylamides versus amides and carbamates – Synthesis of tetrahydropyrazines. Chemical Communications, (43), 4471-4473. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Catalyst‐Controlled Chemoselective Arylation of 2‐Aminobenzimidazoles. Angewandte Chemie, 120(29), 5671-5674. Available at: [Link]

  • Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • Osbourn, J. (2020). Regioselectivity of Radical Halogenation. YouTube. Available at: [Link]

  • Kumar, D., et al. (2016). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 52(56), 8715-8718. Available at: [Link]

  • Organic Chemistry with Victor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Arote, N. D., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(6), 2280-2283. Available at: [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Ghorai, M. K., et al. (2016). Highly Regio- and Enantioselective Vicinal Dihalogenation of Allyl Amides. Organic Letters, 18(15), 3686-3689. Available at: [Link]

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Validation & Comparative

Comparative analysis of 2-amino-4-chloro-N-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Substituted Benzamide Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutics targeting a wide array of diseases. Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a privileged structure in drug design. This guide provides a comprehensive comparative analysis of various 2-amino-4-chloro-N-methylbenzamide analogs and related substituted benzamides, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. We will delve into specific examples from the literature, presenting experimental data and detailed protocols to aid researchers in their own drug discovery endeavors.

Benzamide derivatives are known to exhibit a diverse range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties.[1] The core structure, consisting of a benzene ring attached to an amide functional group, can be readily modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. The specific substitution pattern on the aromatic ring and the amide nitrogen dictates the compound's interaction with its biological target. This guide will explore several classes of benzamide analogs, focusing on their application as inhibitors of key cellular enzymes.

Benzamide Analogs as Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are a major class of targets for oncology drug discovery.

Case Study: 4-Methylbenzamide Derivatives Targeting PDGFRα and PDGFRβ

A study by F. A. Valeev et al. explored a series of 4-methylbenzamide derivatives bearing substituted purines as potential protein kinase inhibitors.[2] The design rationale was to utilize the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, which provides a flexible linker, and to introduce various purine derivatives that can mimic the natural ATP substrate of kinases.[2]

Two lead compounds, 7 and 10 , emerged from this study with significant inhibitory activity against several cancer cell lines.[2]

CompoundTarget Cell LineIC50 (µM)
7 K562 (Chronic Myeloid Leukemia)2.27
HL-60 (Acute Promyelocytic Leukemia)1.42
OKP-GS (Ovarian Cancer)4.56
10 K562 (Chronic Myeloid Leukemia)2.53
HL-60 (Acute Promyelocytic Leukemia)1.52
OKP-GS (Ovarian Cancer)24.77
Data sourced from Valeev et al., 2021.[2]

Molecular modeling studies suggested that these compounds could bind to the platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ).[2] Interestingly, the substitution pattern influenced the binding mode, with compound 7 acting as a type 1 (ATP-competitive) inhibitor and compound 10 as a type 2 (allosteric) inhibitor.[2]

A typical protocol to assess the inhibitory activity of these compounds against a specific kinase would involve the following steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate and detecting the change in fluorescence polarization.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound in DMSO Add_Compound Add Compound to Microplate Compound->Add_Compound Kinase Kinase Enzyme in Buffer Add_Kinase Add Kinase & Pre-incubate Kinase->Add_Kinase Substrate_ATP Substrate & ATP in Buffer Start_Reaction Add Substrate/ATP & Incubate Substrate_ATP->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Detection Detect Phosphorylation Stop_Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Benzamide Analogs as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy.

Case Study: N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) as a Potent HDAC3 Inhibitor

In a search for more selective HDAC inhibitors, Chen et al. synthesized and evaluated a series of benzamide derivatives.[3][4] One compound, FNA , demonstrated potent and selective inhibition of class I HDACs, particularly HDAC3.[3][4]

FNA exhibited significantly greater potency against the HepG2 liver cancer cell line compared to the approved HDAC inhibitor SAHA (Vorinostat).[3][4]

CompoundTargetIC50In Vitro Antiproliferative Activity (HepG2 cells) IC50 (µM)In Vivo Tumor Growth Inhibition (TGI)
FNA HDAC395.48 nM1.3048.89%
SAHA Pan-HDAC-17.2548.13%
Data sourced from Chen et al., 2020.[3][4]

The in vivo efficacy of FNA in a HepG2 xenograft model was comparable to that of SAHA, suggesting that further optimization of its pharmacokinetic properties could lead to a superior clinical candidate.[3][4]

To evaluate the in vivo antitumor activity of a compound like FNA, a xenograft mouse model is commonly used:

  • Cell Culture and Implantation:

    • Culture HepG2 cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (FNA), a positive control (SAHA), and a vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Xenograft_Study_Workflow Cell_Culture Culture HepG2 Cells Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer FNA, SAHA, or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanize & Excise Tumors Monitoring->Endpoint Analysis Calculate TGI & Statistical Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study.

Benzamide Analogs as Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for the repair of single-strand DNA breaks.[5] Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality and tumor cell death. 3-Aminobenzamide is a well-known PARP inhibitor that has served as a scaffold for the development of more potent compounds.[5]

Mechanism of Action of PARP Inhibitors

The inhibition of PARP leads to the accumulation of unrepaired single-strand DNA breaks. When the cell enters S-phase, these breaks are converted into double-strand breaks at the replication fork. In normal cells, these double-strand breaks can be repaired by homologous recombination. However, in cancer cells with mutations in homologous recombination genes (e.g., BRCA1/2), these breaks cannot be repaired, leading to genomic instability and cell death.

PARP_Inhibition_MOA cluster_normal In Normal Cells cluster_cancer In HR-Deficient Cancer Cells SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) at Replication Fork SSB->DSB leads to BER Base Excision Repair PARP->BER initiates PARPi PARP Inhibitor PARPi->PARP inhibits HR Homologous Recombination (HR) DSB->HR repaired by Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death unrepaired in Cell_Survival Cell Survival HR->Cell_Survival Normal_Cell Normal Cell Cancer_Cell HR-Deficient Cancer Cell

Caption: Mechanism of action of PARP inhibitors.

Benzamide Analogs as Antiviral Agents

The versatility of the benzamide scaffold extends beyond oncology to the treatment of infectious diseases.

Case Study: N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogs as Human Adenovirus (HAdV) Inhibitors

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs were developed as potent inhibitors of human adenovirus (HAdV).[6] HAdV infections can be severe in immunocompromised individuals.[6]

Several compounds from this series showed improved antiviral activity and reduced cytotoxicity compared to the lead compound, niclosamide.[6]

CompoundAnti-HAdV Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Niclosamide --<100
6 Sub-micromolar to low micromolar->100
15 0.27156.8>100
29 Sub-micromolar to low micromolar->100
40 Sub-micromolar to low micromolar->100
43 Sub-micromolar to low micromolar->100
46 Sub-micromolar to low micromolar->100
47 Sub-micromolar to low micromolar->100
54 Sub-micromolar to low micromolar->100
Data sourced from Al-Harrasi et al., 2020.[6]

Preliminary mechanistic studies suggested that these compounds may target different stages of the HAdV life cycle, with some inhibiting DNA replication and others affecting later steps.[6] Compound 15 was particularly promising due to its potent anti-HAdV activity, low cytotoxicity, and low in vivo toxicity.[6]

Conclusion

This comparative analysis highlights the remarkable versatility of the 2-amino-4-chloro-N-methylbenzamide scaffold and its analogs in the development of targeted therapies. By systematically modifying the core structure, researchers have been able to generate potent and selective inhibitors for a diverse range of biological targets, including protein kinases, HDACs, PARPs, and viral proteins. The case studies presented herein, supported by experimental data and detailed protocols, underscore the importance of rational drug design and thorough biological evaluation in the quest for novel therapeutics. As our understanding of disease biology continues to grow, the benzamide scaffold will undoubtedly remain a valuable starting point for the discovery of next-generation medicines.

References

  • Valeev, F. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169. [Link]

  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 583. [Link]

  • Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Anticancer Research, 40(10), 5647-5656. [Link]

  • Al-Harrasi, A., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(22), 13857-13872. [Link]

  • Li, Y., et al. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Amino-4-chloro-N-methylbenzamide Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Among these, derivatives of 2-aminobenzamide have garnered significant attention, particularly in the realm of oncology and inflammatory diseases, often through the modulation of protein kinase activity.[2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-4-chloro-N-methylbenzamide derivatives, a class of compounds with significant potential for development as targeted kinase inhibitors.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the nuanced interplay between chemical structure and biological function, offering insights into the rational design of more potent and selective therapeutic candidates. We will explore the synthesis of the core scaffold, the impact of structural modifications on biological activity, and provide detailed experimental protocols for their evaluation.

The 2-Amino-4-chloro-N-methylbenzamide Scaffold: A Foundation for Kinase Inhibition

The 2-amino-4-chloro-N-methylbenzamide core represents a promising starting point for the development of kinase inhibitors. The rationale for its selection is rooted in the established roles of its constituent functional groups in binding to the ATP pocket of various kinases. Aberrant kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutics.[3]

The core scaffold can be dissected into three primary regions amenable to chemical modification to explore the SAR and optimize biological activity:

  • Region A: The 2-Amino Group: This group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Modifications at this position can significantly influence binding affinity and selectivity.

  • Region B: The Benzamide Ring: The chloro-substituted phenyl ring provides a rigid scaffold that can be further functionalized to explore interactions with hydrophobic pockets within the active site. The position of the chlorine atom is crucial for directing the orientation of the molecule.

  • Region C: The N-Methylbenzamide Moiety: The N-methyl group can be varied to probe steric and hydrophobic interactions in the solvent-exposed region of the binding site. The amide linkage itself is a critical hydrogen bonding element.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a single, complete series of 2-amino-4-chloro-N-methylbenzamide derivatives is not extensively documented in publicly available literature, we can infer critical SAR trends by synthesizing data from studies on closely related benzamide analogs. The following analysis is a predictive guide based on established principles of medicinal chemistry and published data on similar scaffolds.

Modifications at the 2-Amino Group (Region A)

The 2-amino group is a critical anchor for kinase binding. Its modification is expected to have a profound impact on inhibitory activity.

Modification of 2-Amino GroupPredicted Impact on ActivityRationale
Secondary Amines (e.g., -NH-Alkyl) Likely decrease in activityThe primary amine's ability to act as a bidentate hydrogen bond donor is often crucial for hinge binding. A secondary amine may disrupt this optimal interaction.
Acylation (e.g., -NH-C(O)-R) Significant decrease in activityAcylation would remove the hydrogen bond donating capacity, likely abolishing hinge-binding and leading to a loss of potency.
Alkylation (e.g., -N(CH₃)₂) Significant decrease in activityTertiary amines lack the hydrogen bond donating protons necessary for hinge region interaction.
Introduction of Small Alkyl Groups Potential for nuanced effectsSmall alkyl substitutions might be tolerated if they can occupy a nearby small hydrophobic pocket, but are more likely to disrupt the crucial hydrogen bonding pattern.
Modifications on the Benzamide Ring (Region B)

Substitutions on the phenyl ring can modulate electronic properties, solubility, and interactions with hydrophobic pockets.

Modification of Benzamide RingPredicted Impact on ActivityRationale
Position of Chlorine Atom Critical for activityThe 4-chloro substitution pattern orients the molecule in the binding pocket. Shifting the chlorine to the 5- or 6-position would alter this orientation and likely impact binding affinity. For instance, in some benzimidazole derivatives, a chlorine atom has been shown to enhance hydrophobic interactions with the kinase.[4]
Additional Halogen Substituents (F, Br) May increase or decrease activityFluorine substitution can enhance metabolic stability and binding affinity through favorable interactions.[5] Larger halogens like bromine could provide beneficial hydrophobic interactions but may also introduce steric hindrance.
Small Alkyl or Methoxy Groups Potentially beneficialThese groups can fill small hydrophobic pockets and enhance van der Waals interactions, potentially increasing potency. The presence of small, electron-donating groups can be beneficial for activity.[2]
Bulky Substituents Likely decrease in activityLarge groups are likely to cause steric clashes within the typically constrained ATP-binding site.
Modifications of the N-Methylbenzamide Moiety (Region C)

This region often extends towards the solvent-exposed area of the kinase, offering more flexibility for modification to improve physicochemical properties.

Modification of N-Methyl GroupPredicted Impact on ActivityRationale
N-Ethyl or N-Isopropyl May be tolerated or slightly decrease activitySmall alkyl groups may be accommodated in the solvent-exposed region. However, larger groups could disrupt binding or negatively impact solubility.
N-Cyclopropyl Potential for improved potencyThe rigid cyclopropyl group can confer a favorable conformation for binding and explore specific hydrophobic interactions.
Replacement of Methyl with Hydrogen (N-H) May increase or decrease activityAn N-H bond introduces an additional hydrogen bond donor, which could be beneficial if a corresponding acceptor is present in the protein. However, the loss of the methyl group's hydrophobic contribution could be detrimental.
Introduction of Polar Groups (e.g., -CH₂-OH) Potential to improve solubilityWhile potentially decreasing potency slightly, the introduction of polar groups can enhance aqueous solubility and improve pharmacokinetic properties.

Experimental Protocols

To validate the predicted SAR and identify lead compounds, a systematic approach to synthesis and biological evaluation is necessary.

Synthesis of the 2-Amino-4-chloro-N-methylbenzamide Scaffold

A plausible synthetic route to the core scaffold can be adapted from established methods for similar benzamides.[6]

Step 1: Nitration of 4-chlorobenzoic acid

  • To a stirred solution of 4-chlorobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto ice and collect the precipitated 4-chloro-2-nitrobenzoic acid by filtration.

Step 2: Amidation of 4-chloro-2-nitrobenzoic acid

  • Suspend 4-chloro-2-nitrobenzoic acid in a suitable solvent such as dichloromethane.

  • Add oxalyl chloride or thionyl chloride dropwise to form the acid chloride.

  • In a separate flask, dissolve methylamine in an appropriate solvent and cool to 0°C.

  • Slowly add the acid chloride solution to the methylamine solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Extract the product, 4-chloro-N-methyl-2-nitrobenzamide, with an organic solvent and purify by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve 4-chloro-N-methyl-2-nitrobenzamide in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using Pd/C.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • After completion of the reaction, neutralize the mixture and extract the final product, 2-amino-4-chloro-N-methylbenzamide.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 4-chlorobenzoic_acid 4-chlorobenzoic acid nitration HNO₃, H₂SO₄ 4-chlorobenzoic_acid->nitration 4-chloro-2-nitrobenzoic_acid 4-chloro-2-nitrobenzoic acid nitration->4-chloro-2-nitrobenzoic_acid acid_chloride_formation SOCl₂ or (COCl)₂ 4-chloro-2-nitrobenzoic_acid->acid_chloride_formation amidation Methylamine acid_chloride_formation->amidation 4-chloro-N-methyl-2-nitrobenzamide 4-chloro-N-methyl-2-nitrobenzamide amidation->4-chloro-N-methyl-2-nitrobenzamide reduction SnCl₂ or H₂, Pd/C 4-chloro-N-methyl-2-nitrobenzamide->reduction final_product 2-amino-4-chloro-N-methylbenzamide reduction->final_product

Synthetic route to 2-amino-4-chloro-N-methylbenzamide.
Biological Evaluation: Kinase Inhibition and Cytotoxicity Assays

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Prepare a reaction mixture containing the kinase of interest, its substrate, and ATP in a suitable buffer.

  • Add the test compounds at various concentrations to the wells of a 96- or 384-well plate.

  • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent, which contains luciferase, to quench the kinase reaction and initiate the luminescence reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value for each compound.[7]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to a DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.[8][9]

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC₅₀) Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (GI₅₀) Purification->Cytotoxicity_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Workflow for SAR studies of novel benzamide derivatives.

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of 2-amino-4-chloro-N-methylbenzamide derivatives, it is instructive to compare their core structure with established kinase inhibitors that also feature a benzamide moiety.

InhibitorTarget Kinase(s)Key Structural FeaturesComparison to 2-amino-4-chloro-N-methylbenzamide
Imatinib (Gleevec) Bcr-Abl, c-KIT, PDGFRN-methylpiperazine for solubility; Pyridinyl-pyrimidine for hinge binding; Benzamide linker.Shares the benzamide linker and N-methyl group concept, but with a more complex hinge-binding motif and a solubilizing tail.
Axitinib (Inlyta) VEGFRs, PDGFR, c-KITIndazole core for hinge binding; Substituted benzamide side chain.Employs a different heterocyclic core for hinge interaction but highlights the utility of a substituted benzamide for occupying adjacent pockets.
Entrectinib (Rozlytrek) TRKA/B/C, ROS1, ALKFused pyrazole core; Substituted benzamide.Demonstrates the versatility of the benzamide scaffold in combination with various hinge-binding motifs.

The 2-amino group in our scaffold serves a similar hinge-binding function to the aminopyrimidine in Imatinib, suggesting a similar mode of action could be achieved with appropriate optimization of the other regions of the molecule.

Future Directions and Conclusion

The 2-amino-4-chloro-N-methylbenzamide scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The SAR analysis presented here, though inferential, provides a rational basis for the design of a focused library of derivatives with a high probability of yielding potent and selective compounds.

Future work should focus on the synthesis and biological evaluation of a diverse set of analogs to validate these predictions. Key areas for exploration include:

  • Fine-tuning the substitution pattern on the benzamide ring: Exploring the effects of different halogens and small lipophilic groups at various positions.

  • Optimizing the N-alkyl substituent: Investigating a range of small alkyl and cycloalkyl groups to maximize hydrophobic interactions.

  • Exploring alternative hinge-binding motifs: While the 2-amino group is a strong starting point, replacement with other known hinge-binders could lead to inhibitors with different kinase selectivity profiles.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this promising class of compounds. The insights gained from such studies will not only advance the development of novel treatments for a host of diseases but also contribute to a deeper understanding of the molecular determinants of kinase inhibition.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., p38) Receptor_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Inhibitor 2-amino-4-chloro-N- methylbenzamide Derivative Inhibitor->Downstream_Kinase Inhibition

Hypothetical kinase signaling pathway targeted by benzamide derivatives.

References

Sources

A Comparative Guide to the Biological Activity of 2-amino-4-chloro-N-methylbenzamide and Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Landscape of Kinase Inhibition

In the dynamic field of oncology drug discovery, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. Imatinib, a cornerstone of targeted therapy, revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies by specifically targeting the BCR-ABL fusion protein. Its success has paved the way for the development of a multitude of kinase inhibitors. This guide provides a comparative framework for evaluating the biological activity of a novel compound, 2-amino-4-chloro-N-methylbenzamide, against the well-established profile of imatinib.

While direct comparative experimental data for 2-amino-4-chloro-N-methylbenzamide is not yet available in the public domain, this document serves as a comprehensive roadmap for researchers. It outlines the critical experiments and established methodologies required to thoroughly characterize the biological activity of this and other novel benzamide derivatives, drawing parallels with the known attributes of imatinib to provide a predictive and practical guide for investigation.

Introduction to the Contenders: Imatinib and the Benzamide Scaffold

Imatinib: The Paradigm of Targeted Kinase Inhibition

Imatinib is a small molecule tyrosine kinase inhibitor that functions by competitively binding to the ATP-binding site of specific kinases, thereby preventing their catalytic activity.[1] Its primary targets include the BCR-ABL fusion protein, c-KIT, and platelet-derived growth factor receptor (PDGFR).[2] By inhibiting these kinases, imatinib effectively halts the downstream signaling pathways that drive cellular proliferation and survival in certain cancers.[1]

The remarkable success of imatinib is underscored by its high response rates in patients with Philadelphia chromosome-positive (Ph+) CML.[3] However, the emergence of resistance, often through mutations in the BCR-ABL kinase domain, necessitates the continued search for new and effective inhibitors.[4]

The Benzamide Scaffold: A Promising Avenue for Novel Inhibitors

The benzamide core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Several studies have highlighted the potential of benzamide derivatives as anticancer agents, including as kinase inhibitors.[5][6][7] The specific compound, 2-amino-4-chloro-N-methylbenzamide, belongs to this chemical class. While its precise biological targets are yet to be fully elucidated, its structural similarity to other known kinase inhibitors suggests it may exhibit activity in this domain. Some fluorinated benzamide derivatives have also been identified as potent inhibitors of other enzyme classes, such as histone deacetylases (HDACs), indicating the potential for diverse biological activities within this scaffold.[8]

Comparative Biological Activity: A Framework for Evaluation

To comprehensively compare the biological activity of 2-amino-4-chloro-N-methylbenzamide with imatinib, a series of in vitro and cell-based assays are essential. The following sections detail the requisite experimental protocols and the expected comparative data points.

In Vitro Kinase Inhibitory Activity

The initial and most fundamental assessment is the direct measurement of a compound's ability to inhibit the enzymatic activity of purified kinases.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a typical radiometric or luminescence-based in vitro kinase assay.

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., ABL, c-KIT, PDGFR, and a panel of other relevant kinases).

    • Kinase-specific substrate peptides.

    • ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for luminescence-based assays).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (2-amino-4-chloro-N-methylbenzamide and imatinib) dissolved in DMSO.

    • 96-well plates.

    • Phosphocellulose paper or other capture membrane (for radiometric assays).

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a capture membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membrane to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity. For luminescence-based assays, this typically involves measuring the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition Profile

The results of the in vitro kinase assays should be summarized in a table for clear comparison.

Kinase Target2-amino-4-chloro-N-methylbenzamide IC50 (nM)Imatinib IC50 (nM)
BCR-ABLData to be determined~250-500[9]
c-KITData to be determined~100
PDGFRαData to be determined~100
PDGFRβData to be determined~200
SRCData to be determined>10,000
LCKData to be determined>10,000
Other KinasesData to be determinedVariable

Causality Behind Experimental Choices: A broad kinase panel screening is crucial to not only identify the primary targets of 2-amino-4-chloro-N-methylbenzamide but also to assess its selectivity.[10] A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity. Comparing the selectivity profile to that of imatinib, which is known to inhibit a few key kinases, will provide valuable insights into the compound's potential therapeutic window.[2]

Diagram: Kinase Inhibition Logical Flow

G cluster_0 In Vitro Kinase Assay Workflow start Prepare Reagents plate Plate Kinase, Substrate, and Inhibitor start->plate reaction Initiate Reaction with ATP plate->reaction stop Stop Reaction reaction->stop quantify Quantify Phosphorylation stop->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for determining in vitro kinase inhibitory activity.

Cellular Proliferation and Viability

Assessing the effect of a compound on the growth and survival of cancer cells is a critical step in evaluating its potential as a therapeutic agent.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., K562 for CML, GIST-T1 for gastrointestinal stromal tumors).

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds (2-amino-4-chloro-N-methylbenzamide and imatinib) dissolved in DMSO.

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

    • Determine the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

Data Presentation: Comparative Antiproliferative Activity

Cell Line2-amino-4-chloro-N-methylbenzamide GI50 (µM)Imatinib GI50 (µM)
K562 (CML)Data to be determined0.08 - 0.75[3][9][11]
GIST-T1 (GIST)Data to be determinedVariable
Other Cancer Cell LinesData to be determinedVariable
Normal (non-cancerous) Cell LineData to be determinedVariable

Causality Behind Experimental Choices: Using cell lines with known genetic drivers (e.g., K562 cells which are BCR-ABL positive) allows for the assessment of on-target cellular activity.[12] Including a normal, non-cancerous cell line helps to determine the compound's therapeutic index, a measure of its selectivity for cancer cells over healthy cells.

Diagram: Cell Viability Assay Logical Flow

G cluster_1 MTT Cell Viability Assay Workflow seed Seed Cells treat Treat with Compounds seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate GI50 read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to assess the phosphorylation status of the target kinase and its downstream signaling proteins within the cell.

Experimental Protocol: Western Blotting

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

  • Reagents and Materials:

    • Cancer cell lines (e.g., K562).

    • Test compounds (2-amino-4-chloro-N-methylbenzamide and imatinib).

    • Lysis buffer (containing protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test compounds at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system and quantify the band intensities.

    • Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH).

Data Presentation: Inhibition of Cellular Signaling

The results can be presented as representative western blot images and a summary table of the IC50 values for the inhibition of phosphorylation.

Phospho-Protein2-amino-4-chloro-N-methylbenzamide Cellular IC50 (µM)Imatinib Cellular IC50 (µM)
p-BCR-ABL (Tyr177)Data to be determined~0.1 - 1
p-CrkL (Tyr207)Data to be determined~0.1 - 1

Causality Behind Experimental Choices: Western blotting provides direct evidence of target engagement within the cellular context.[13] By examining the phosphorylation status of downstream effectors like CrkL, we can confirm that the inhibition of the primary target (BCR-ABL) leads to the disruption of the intended signaling pathway.[12] This is a crucial step in validating the mechanism of action of a novel inhibitor.

Diagram: BCR-ABL Signaling Pathway

G cluster_inhibitors BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K CrkL CrkL BCR-ABL->CrkL Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Imatinib Imatinib Imatinib->BCR-ABL 2-amino-4-chloro-N-methylbenzamide 2-amino-4-chloro- N-methylbenzamide 2-amino-4-chloro-N-methylbenzamide->BCR-ABL ?

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the comparative biological evaluation of 2-amino-4-chloro-N-methylbenzamide and imatinib. While direct experimental data for the novel compound is currently lacking, the outlined methodologies provide a clear path for its characterization.

The key to a meaningful comparison lies in the systematic generation of data across in vitro kinase panels, cellular proliferation assays, and target validation studies. The resulting data will not only elucidate the potency and selectivity of 2-amino-4-chloro-N-methylbenzamide but also provide critical insights into its potential as a novel therapeutic agent. Future studies should also explore its efficacy in imatinib-resistant models to determine if it can overcome known resistance mechanisms. The benzamide scaffold holds considerable promise, and a thorough investigation of this and related compounds is a worthy endeavor in the ongoing effort to develop more effective cancer therapies.

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A Framework for In Vitro Efficacy Comparison: The Case of a Novel Kinase Inhibitor, 2-amino-4-chloro-N-methylbenzamide, Versus the Multi-Kinase Inhibitor Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head in vitro comparison of a novel chemical entity, 2-amino-4-chloro-N-methylbenzamide, against the established multi-kinase inhibitor, dasatinib. For the purpose of this guide, we will treat 2-amino-4-chloro-N-methylbenzamide as a potential kinase inhibitor to illustrate the rigorous experimental workflow required for such a comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies.

Introduction: Profiling the Contenders

A thorough understanding of the compounds is the foundation of a robust comparative study. This involves not only their chemical structures but also their known or hypothesized mechanisms of action.

Dasatinib , sold under the brand name Sprycel, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets include the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), and the Src family of kinases (SFKs), which are implicated in various cellular processes like proliferation, differentiation, and motility.[2][3] Dasatinib's ability to inhibit both the active and inactive conformations of the Abl kinase domain contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[4]

2-amino-4-chloro-N-methylbenzamide is our novel compound of interest. As its kinase inhibitory profile is yet to be determined, the initial phase of our investigation will focus on a broad characterization of its activity, followed by a direct comparison with dasatinib's well-documented effects.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Primary Known Targets
Dasatinib

C₂₂H₂₆ClN₇O₂S488.01Bcr-Abl, Src Family Kinases (Src, Lck, Fyn, Yes), c-KIT, PDGFRβ, EPHA2[5]
2-amino-4-chloro-N-methylbenzamide

C₈H₉ClN₂O184.62Hypothetical Kinase Target(s)

Experimental Design: A Multi-faceted Approach to Efficacy Assessment

To comprehensively compare the in vitro efficacy of our novel compound against dasatinib, a multi-pronged experimental approach is essential. This will involve assessing their impact on cell viability, their ability to induce apoptosis, and their specific effects on key signaling pathways.

Cell Line Selection: The Importance of Context

The choice of cell lines is critical and should be guided by the known targets of the comparator drug, dasatinib. To this end, we will select cell lines that are dependent on the kinase activity of Bcr-Abl and Src family kinases.

  • K-562: A human chronic myeloid leukemia cell line that is positive for the Philadelphia chromosome and expresses the Bcr-Abl fusion protein. This cell line is highly sensitive to Bcr-Abl inhibitors.

  • A549: A human lung adenocarcinoma cell line with known activation of Src family kinases, making it a suitable model to assess the inhibition of this target.

  • A normal cell line (e.g., MRC-5, human fetal lung fibroblasts): This will serve as a control to assess the general cytotoxicity of the compounds and to determine their therapeutic window.

Kinase Inhibition Profiling: Unveiling the Target Landscape

A crucial first step for any novel compound is to understand its kinase selectivity. Broad kinase screening is pivotal for identifying potent and selective kinase inhibitors.[6] This is typically performed by specialized contract research organizations (CROs) offering kinase profiling services.[5][7][8][9] These services screen the compound against a large panel of kinases to determine its inhibitory activity.

Protocol Spotlight: Kinase Profiling

  • Compound Submission: The novel compound, 2-amino-4-chloro-N-methylbenzamide, is submitted to a CRO.

  • Assay Platform: The CRO will utilize a platform such as radiometric, luminescence, or TR-FRET-based assays to measure kinase activity.[8]

  • Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >400 kinases).

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are significantly inhibited.

  • Follow-up: For the identified hits, a dose-response curve is generated to determine the IC₅₀ value for each target kinase.

For the purpose of this guide, let's hypothesize the following kinase profile for 2-amino-4-chloro-N-methylbenzamide:

Kinase TargetIC₅₀ (nM) - Hypothetical Data for 2-amino-4-chloro-N-methylbenzamide
Bcr-Abl50
Src150
Lck200
EGFR>10,000
VEGFR2>10,000

This hypothetical profile suggests that our novel compound is a potent inhibitor of Bcr-Abl and has moderate activity against some Src family kinases, with high selectivity against EGFR and VEGFR2.

Head-to-Head Comparison: Key In Vitro Assays

With a preliminary understanding of the novel compound's target profile, we can proceed with a direct in vitro comparison against dasatinib.

Cell Viability and Cytotoxicity: Determining the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. We will use the MTT assay, a colorimetric assay that measures the metabolic activity of cells, to determine the IC₅₀ of both compounds in our selected cell lines.[10][11][12][13][14][15]

Experimental Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Plate the K-562, A549, and MRC-5 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-amino-4-chloro-N-methylbenzamide and dasatinib (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Hypothetical Comparative IC₅₀ Data

Cell LineIC₅₀ (nM) - 2-amino-4-chloro-N-methylbenzamideIC₅₀ (nM) - Dasatinib
K-562 (Bcr-Abl driven)605
A549 (Src activated)20050
MRC-5 (Normal)50001000

This hypothetical data suggests that while dasatinib is more potent overall, 2-amino-4-chloro-N-methylbenzamide shows a greater therapeutic window between the cancer cell lines and the normal cell line.

Induction of Apoptosis: Assessing Programmed Cell Death

A key mechanism of action for many kinase inhibitors is the induction of apoptosis. We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic cells after treatment.[16][17][18][19][20]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat K-562 and A549 cells with the respective IC₅₀ concentrations of 2-amino-4-chloro-N-methylbenzamide and dasatinib for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Target Engagement and Pathway Inhibition: Western Blot Analysis

To confirm that the compounds are hitting their intended targets and inhibiting downstream signaling, we will perform Western blot analysis for key phosphorylated proteins.[21][22][23][24][25]

Experimental Protocol: Western Blot for Phospho-protein Analysis

  • Cell Lysis: Treat K-562 and A549 cells with the IC₅₀ concentrations of the compounds for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Bcr-Abl, Bcr-Abl, p-Src, Src, p-CrkL, CrkL).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Mechanisms and Workflows

Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures.

Signaling Pathways

G Dasatinib Dasatinib Bcr_Abl Bcr_Abl Dasatinib->Bcr_Abl Inhibits Src Src Dasatinib->Src Inhibits CompoundX 2-amino-4-chloro- N-methylbenzamide CompoundX->Bcr_Abl Inhibits (Hypothesized) CompoundX->Src Inhibits (Hypothesized)

Experimental Workflow

G start Start: Novel Compound (2-amino-4-chloro-N-methylbenzamide) kinase_profiling Kinase Profiling (>400 Kinase Panel) start->kinase_profiling cell_line_selection Cell Line Selection (K-562, A549, MRC-5) kinase_profiling->cell_line_selection ic50_determination IC50 Determination (MTT Assay) cell_line_selection->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay western_blot Mechanism of Action (Western Blot for p-Proteins) ic50_determination->western_blot data_analysis Comparative Data Analysis vs. Dasatinib apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy & Selectivity Profile data_analysis->conclusion

Conclusion: Synthesizing the Data for Informed Decisions

The comprehensive in vitro comparison outlined in this guide will provide a robust dataset to evaluate the potential of 2-amino-4-chloro-N-methylbenzamide as a novel kinase inhibitor relative to the established drug, dasatinib. The key deliverables of this study will be:

  • A detailed kinase selectivity profile of the novel compound.

  • A comparative analysis of the IC₅₀ values in clinically relevant cancer cell lines and a normal cell line.

  • A quantitative assessment of the apoptotic potential of the novel compound.

  • Confirmation of on-target activity through the analysis of downstream signaling pathways.

This multi-parameter evaluation will enable an informed decision on the future development of 2-amino-4-chloro-N-methylbenzamide, providing a solid foundation for subsequent preclinical and clinical investigations. This structured, logical, and self-validating experimental cascade ensures the generation of high-quality, reproducible data essential for advancing novel therapeutic agents from the bench to the clinic.

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Target Validation of 2-amino-4-chloro-N-methylbenzamide in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a therapeutic target is the bedrock upon which successful oncology drug discovery is built. This guide provides an in-depth, technical comparison of methodologies to validate the hypothesized molecular target of 2-amino-4-chloro-N-methylbenzamide , a novel small molecule with potential anticancer properties. Based on structural similarities to known anticancer agents, including various benzamide derivatives that function as PARP inhibitors, we will proceed with the hypothesis that 2-amino-4-chloro-N-methylbenzamide engages and inhibits Poly (ADP-ribose) polymerase (PARP) enzymes.[1] This guide will detail the experimental journey from initial target engagement confirmation to in vivo validation of its therapeutic potential in relevant cancer models.

Introduction: The Rationale for Targeting PARP with 2-amino-4-chloro-N-methylbenzamide

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[2] In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.[3][4] This has led to the successful clinical application of PARP inhibitors for certain types of breast and ovarian cancers.[5]

The chemical structure of 2-amino-4-chloro-N-methylbenzamide, featuring a benzamide core, is a common scaffold found in numerous PARP inhibitors. This structural alert provides a strong rationale for hypothesizing that its anticancer activity may be mediated through the inhibition of PARP. This guide will outline the necessary steps to rigorously test this hypothesis.

A Comparative Framework for Target Validation

Effective target validation requires a multi-pronged approach, moving from confirming direct physical interaction in a cellular context to demonstrating that this interaction is responsible for the observed anti-cancer phenotype. We will compare and contrast several state-of-the-art techniques.

Confirming Target Engagement in Intact Cells: A Comparison of Methods

The first crucial step is to demonstrate that 2-amino-4-chloro-N-methylbenzamide directly binds to PARP in a cellular environment.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in living cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Expertise & Experience: The key advantage of CETSA is that it assesses target engagement in a physiological context, within the cell, without the need for labels or modifications of the compound or protein.[6] This avoids potential artifacts that can arise from in vitro assays using purified proteins.

  • Trustworthiness: A positive thermal shift that is dose-dependent provides strong evidence of direct binding.

Method 2: Isothermal Dose-Response Fingerprinting (ITDRF)

A variation of CETSA, ITDRF, can provide further confirmation and assess the potency of the compound in a cellular context.[7]

  • Expertise & Experience: Instead of a full temperature curve, ITDRF uses a fixed temperature and varying concentrations of the compound. This allows for the determination of a cellular EC50 for target engagement.

  • Authoritative Grounding: The data generated from CETSA and ITDRF can be directly correlated with cellular viability assays to link target engagement with the desired phenotypic outcome.

Table 1: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Dose-Response Fingerprinting (ITDRF)
Principle Ligand binding increases protein thermal stability.Measures dose-dependent target stabilization at a fixed temperature.[7]
Primary Output Thermal shift (ΔTm)Cellular EC50 for target engagement
Advantages Label-free, in-cell format, reflects physiological conditions.[6]Quantifies cellular potency, higher throughput than full CETSA.
Limitations Lower throughput for full melt curves.Requires prior determination of an optimal fixed temperature.
Linking Target Engagement to Cellular Phenotype: Genetic Approaches

Once direct binding is confirmed, the next step is to demonstrate that the inhibition of the target (PARP) is responsible for the observed anticancer effects. Genetic knockdown or knockout of the target gene should phenocopy the effects of the compound.

Method 1: shRNA-mediated Knockdown

Short hairpin RNA (shRNA) can be used to transiently or stably reduce the expression of the target protein.

  • Expertise & Experience: The causality is established if cancer cells with reduced PARP expression show a decreased sensitivity to 2-amino-4-chloro-N-methylbenzamide. This indicates that the compound's efficacy is dependent on the presence of its target.

Method 2: CRISPR/Cas9-mediated Knockout

CRISPR/Cas9 technology allows for the complete and permanent knockout of the target gene.

  • Expertise & Experience: This provides a more definitive link between the target and the compound's effect, as the target protein is completely absent.[8] Comparing the response of wild-type and PARP-knockout cells to the compound is a gold-standard method for target validation.

  • Trustworthiness: The use of multiple, independent guide RNAs targeting different regions of the gene minimizes off-target effects and strengthens the validity of the results.[9]

Table 2: Comparison of Genetic Validation Approaches

FeatureshRNA-mediated KnockdownCRISPR/Cas9-mediated Knockout
Principle RNA interference to reduce mRNA and protein levels.Permanent gene disruption via DNA double-strand breaks.
Primary Output Correlation of reduced protein expression with altered drug sensitivity.Comparison of drug response in wild-type vs. knockout cells.
Advantages Inducible systems allow for temporal control of knockdown.Complete and permanent loss of target protein.[8]
Limitations Incomplete knockdown can lead to ambiguous results.Potential for off-target effects; clonal selection can be time-consuming.

Experimental Protocols & Data Presentation

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a BRCA-deficient ovarian cancer cell line) to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of 2-amino-4-chloro-N-methylbenzamide for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[10]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble PARP protein at each temperature using Western blotting or an ELISA-based method.

  • Data Interpretation: Plot the percentage of soluble PARP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol: CRISPR/Cas9-mediated Knockout and Phenotypic Analysis
  • Guide RNA Design and Cloning: Design and clone at least two independent guide RNAs targeting an early exon of the PARP1 gene into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the cancer cell line with the CRISPR/Cas9 plasmids. Select for successfully transfected cells (e.g., using puromycin resistance).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the PARP1 gene at the genomic level by PCR and sequencing, and at the protein level by Western blotting.[12]

  • Cell Viability Assay: Treat both wild-type and PARP1-knockout cells with a dose range of 2-amino-4-chloro-N-methylbenzamide for 72 hours.

  • Data Analysis: Measure cell viability using a standard assay (e.g., CellTiter-Glo®). A significant increase in the IC50 value in the knockout cells compared to the wild-type cells validates that PARP1 is the target.

Data Presentation: Summarizing Quantitative Results

Table 3: Hypothetical CETSA and Cellular Viability Data

CompoundTargetCETSA ΔTm (°C)Cellular IC50 (µM) in Wild-Type CellsCellular IC50 (µM) in PARP1 KO Cells
2-amino-4-chloro-N-methylbenzamide PARP1+5.20.5> 50
Olaparib (Control) PARP1+6.10.1> 50
Vehicle N/A0> 50> 50

In Vivo Target Validation: Bridging the Gap to Clinical Relevance

In vitro and in-cellulo data provide a strong foundation, but in vivo validation is essential to understand the therapeutic potential in a more complex biological system.[13]

Xenograft Models: A Comparative Overview

Model 1: Cell Line-Derived Xenografts (CDX)

  • Expertise & Experience: CDX models, where human cancer cell lines are implanted subcutaneously or orthotopically in immunocompromised mice, are a well-established and cost-effective initial in vivo validation step.[14]

Model 2: Patient-Derived Xenografts (PDX)

  • Expertise & Experience: PDX models, created by implanting tumor fragments from a patient directly into mice, better recapitulate the heterogeneity and microenvironment of human tumors.[15][16] They are considered more predictive of clinical outcomes.[16]

Model 3: Orthotopic Models

  • Expertise & Experience: Implanting cancer cells into the organ of origin (orthotopic implantation) provides a more clinically relevant tumor microenvironment and allows for the study of metastasis.[17][18] This is particularly important for understanding the full therapeutic potential of a compound.[19]

Table 4: Comparison of In Vivo Cancer Models

FeatureCell Line-Derived Xenografts (CDX)Patient-Derived Xenografts (PDX)Orthotopic Models
Principle Implantation of established human cancer cell lines.Direct implantation of patient tumor tissue.[16]Implantation of tumor cells/tissue into the corresponding organ.[18]
Advantages Cost-effective, reproducible, high-throughput.Preserves tumor heterogeneity and microenvironment.[15]Clinically relevant tumor microenvironment, allows for metastasis studies.[17]
Limitations Lack of tumor heterogeneity, may not reflect clinical reality.[14]More expensive, lower throughput, variable take rates.Technically more challenging, may require specialized imaging.[17]
Protocol: Orthotopic Xenograft Study for In Vivo Target Validation
  • Model Establishment: Orthotopically implant a BRCA-deficient ovarian cancer cell line expressing luciferase into the ovaries of immunocompromised mice.

  • Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, 2-amino-4-chloro-N-methylbenzamide, and a positive control (e.g., Olaparib).

  • Efficacy Assessment: Monitor tumor growth and animal survival over the course of the study.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at intermediate time points, collect tumor tissue to assess target engagement in vivo. This can be done by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity, using immunohistochemistry or Western blotting. A significant reduction in PAR levels in the tumors of treated animals confirms in vivo target inhibition.

Visualizing the Workflow and Underlying Biology

Experimental Workflow

G cluster_0 In Vitro / In Cellulo Validation cluster_1 In Vivo Validation Hypothesis Hypothesis: 2-amino-4-chloro-N-methylbenzamide targets PARP CETSA CETSA / ITDRF (Target Engagement) Hypothesis->CETSA Genetic_Validation CRISPR/shRNA (Phenotypic Correlation) CETSA->Genetic_Validation Orthotopic_Xenograft Orthotopic Xenograft Model (Efficacy & PD) Genetic_Validation->Orthotopic_Xenograft Advance to In Vivo PD_Analysis Pharmacodynamic Analysis (In Vivo Target Inhibition) Orthotopic_Xenograft->PD_Analysis Clinical_Candidate Clinical_Candidate PD_Analysis->Clinical_Candidate Successful Validation

Caption: A streamlined workflow for the target validation of 2-amino-4-chloro-N-methylbenzamide.

PARP Inhibition and Synthetic Lethality Pathway

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP Repair SSB1->PARP1 Repair BER1 Base Excision Repair PARP1->BER1 Repair DNA_Repair1 DNA Integrity Maintained BER1->DNA_Repair1 Repair DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (BRCA-dependent) DSB1->HR1 Repair HR1->DNA_Repair1 Repair SSB2 Single-Strand Break (SSB) PARP2 PARP Repair SSB2->PARP2 BER2 Base Excision Repair PARP2->BER2 Blocked DSB2 Double-Strand Break (DSB) BER2->DSB2 Replication Fork Collapse HR2 Defective Homologous Recombination (BRCA-/-) DSB2->HR2 Apoptosis Cell Death HR2->Apoptosis Repair Failure Compound 2-amino-4-chloro- N-methylbenzamide Compound->PARP2 Inhibits

Caption: The mechanism of synthetic lethality induced by PARP inhibition in BRCA-deficient cancer cells.

Conclusion

The validation of 2-amino-4-chloro-N-methylbenzamide as a PARP inhibitor requires a systematic and multi-faceted approach. By combining robust in-cell target engagement assays like CETSA with definitive genetic validation methods such as CRISPR/Cas9-mediated knockout, researchers can build a strong, evidence-based case for the compound's mechanism of action. Subsequent validation in clinically relevant in vivo models, particularly orthotopic xenografts, is crucial for assessing therapeutic potential and informing future clinical development. This comprehensive validation strategy ensures scientific rigor and increases the probability of translating a promising compound into an effective cancer therapy.

References

  • National Center for Biotechnology Information. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor.
  • Pérez-Pérez, M. J., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205.
  • Kim, H., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(16), 8532–8547.
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A Comprehensive Guide to Cross-Reactivity Profiling of 2-amino-4-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity Profiling

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a diverse range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The seemingly subtle modifications to the benzamide core, such as the amino, chloro, and N-methyl substitutions in 2-amino-4-chloro-N-methylbenzamide, can profoundly influence its binding affinity and selectivity profile. A comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical step in de-risking a drug candidate, minimizing the potential for adverse effects, and elucidating its mechanism of action.

This guide will navigate the reader through a logical, tiered approach to cross-reactivity profiling, from initial broad-panel screens to more focused, functional assays. We will explore the rationale behind the selection of appropriate comparative compounds and provide detailed, actionable protocols for key experimental workflows.

Strategic Selection of Comparator Compounds

To contextualize the cross-reactivity profile of 2-amino-4-chloro-N-methylbenzamide, it is essential to benchmark its performance against relevant alternatives. The choice of comparators should be guided by structural similarity and known pharmacological class. For this guide, we propose the following compounds for comparative analysis:

  • Metoclopramide: A well-characterized benzamide derivative that acts as a dopamine D2 receptor antagonist and a 5-HT3 receptor antagonist/5-HT4 receptor agonist. Its known cross-reactivity makes it an excellent positive control for certain target classes.

  • Entinostat (MS-275): A benzamide-containing histone deacetylase (HDAC) inhibitor.[1] Its distinct enzymatic target provides a valuable counterpoint to receptor-active compounds.

  • A generic kinase inhibitor with a benzamide substructure: Many kinase inhibitors incorporate the benzamide scaffold to interact with the hinge region of the ATP binding pocket.[2] Including a representative compound from this class will broaden the scope of the cross-reactivity assessment.

Tier 1: Broad-Panel Screening for Target Identification

The initial step in profiling a novel compound is to cast a wide net to identify potential on- and off-targets. Large-scale screening panels, such as those offered by commercial vendors (e.g., Eurofins' SafetyScreen44™, DiscoverX's KINOMEscan™), provide a cost-effective and high-throughput method for assessing interactions with hundreds of targets.

Recommended Screening Panels:
  • Receptor Binding Panel (e.g., SafetyScreen44™): This panel typically includes a diverse set of GPCRs, ion channels, and transporters. The assay measures the displacement of a radiolabeled ligand from its target by the test compound, providing an initial indication of binding affinity (usually expressed as percent inhibition at a fixed concentration).

  • Kinase Panel (e.g., KINOMEscan™): Given the prevalence of the benzamide scaffold in kinase inhibitors, a comprehensive kinase screen is crucial.[2] These assays typically measure the ability of the test compound to compete with an immobilized ligand for the ATP-binding site of a large number of kinases.

Experimental Protocol: Radioligand Binding Assay (Generic)
  • Preparation of Cell Membranes: Obtain cell lines overexpressing the target receptor. Culture cells to a sufficient density and harvest. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and the test compound (2-amino-4-chloro-N-methylbenzamide or comparators) at various concentrations. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature for a set period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat will trap the membranes with the bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Tier 1 Screening Results

The following table represents a hypothetical outcome of a broad-panel screen for 2-amino-4-chloro-N-methylbenzamide and its comparators.

Target2-amino-4-chloro-N-methylbenzamide (% Inhibition @ 10 µM)Metoclopramide (% Inhibition @ 10 µM)Entinostat (% Inhibition @ 10 µM)Generic Kinase Inhibitor (% Inhibition @ 10 µM)
Dopamine D2 Receptor85%95%5%12%
Serotonin 5-HT3 Receptor60%88%2%8%
Histone Deacetylase 1 (HDAC1)15%10%92%20%
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)45%8%15%89%
Adrenergic α1A Receptor55%40%7%18%

This data is illustrative and not based on actual experimental results.

Tier 2: Functional Assays for Mechanistic Insights

Positive "hits" from the initial binding assays must be validated in functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Calcium Mobilization Assay for GPCRs (e.g., D2 Receptor)
  • Cell Culture and Dye Loading: Plate cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing the human D2 dopamine receptor) in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent plate reader with an integrated liquid handling system to add the test compounds (2-amino-4-chloro-N-methylbenzamide and comparators) at various concentrations.

  • Agonist/Antagonist Mode:

    • Agonist Mode: After compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for a defined period. Then, add a known agonist for the receptor (e.g., quinpirole for the D2 receptor) at a concentration that elicits a submaximal response (EC₈₀). A decrease in the agonist-induced fluorescence signal indicates antagonistic activity.

  • Data Analysis: For agonist activity, plot the peak fluorescence intensity against the compound concentration to determine the EC₅₀. For antagonist activity, plot the percent inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for reproducibility.

G cluster_tier1 Tier 1: Broad-Panel Screening cluster_tier2 Tier 2: Functional Validation Compound Library Compound Library Radioligand Binding Assay Radioligand Binding Assay Compound Library->Radioligand Binding Assay Test Compound Initial Hit List Initial Hit List Radioligand Binding Assay->Initial Hit List % Inhibition Data Target Panels Target Panels Target Panels->Radioligand Binding Assay GPCRs, Kinases, etc. Functional Assays Functional Assays Initial Hit List->Functional Assays Prioritized Hits Validated Hits Validated Hits Functional Assays->Validated Hits EC₅₀ / IC₅₀ Data Cell-Based Models Cell-Based Models Cell-Based Models->Functional Assays e.g., Ca²⁺ Flux, cAMP Lead Optimization Lead Optimization Validated Hits->Lead Optimization

Caption: Tiered approach to cross-reactivity profiling.

Tier 3: In-Depth Profiling and Off-Target Deconvolution

For compounds that progress, a more focused investigation into potential liabilities is warranted. This may involve cellular assays to assess cytotoxicity, hERG channel inhibition (a key cardiotoxicity liability), and cytochrome P450 inhibition.

Signaling Pathway Analysis

Should 2-amino-4-chloro-N-methylbenzamide demonstrate activity against a target like the D2 receptor, it is crucial to understand its impact on downstream signaling pathways.

Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor 2-ACMB 2-amino-4-chloro- N-methylbenzamide 2-ACMB->D2_Receptor Antagonist? Gi_alpha Gαi D2_Receptor->Gi_alpha activates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates

Caption: Hypothetical D2 receptor antagonist signaling pathway.

Conclusion and Future Directions

The cross-reactivity profiling of any new chemical entity, including 2-amino-4-chloro-N-methylbenzamide, is a foundational element of its preclinical characterization. The tiered approach outlined in this guide, progressing from broad screening to focused functional analysis, provides a robust framework for identifying and validating biological targets and off-targets. The resulting data is invaluable for predicting in vivo pharmacology, anticipating potential toxicities, and guiding lead optimization efforts. While the specific profile of 2-amino-4-chloro-N-methylbenzamide awaits empirical determination, the methodologies described herein represent the current best practices in the field of drug discovery and development.

References

  • Saeed, A., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. PMC - PubMed Central - NIH. [Link][3]

  • Andryei, P. D., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link][2]

  • Wang, H., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link][1]

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A Senior Application Scientist's Guide to Benchmarking 2-amino-4-chloro-N-methylbenzamide Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, technically-grounded framework for the preclinical evaluation of 2-amino-4-chloro-N-methylbenzamide, a novel benzamide derivative, against a panel of established anticancer therapeutics. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. Detailed methodologies for primary cytotoxicity screening, apoptosis induction, and cell cycle analysis are provided, supported by data interpretation frameworks and workflow visualizations. This document is intended to equip researchers, drug discovery scientists, and development professionals with the necessary tools to rigorously assess the therapeutic potential of new chemical entities in oncology.

Introduction: The Imperative for Novel Oncology Pipelines

The development of anticancer drugs is a complex endeavor, continually challenged by tumor heterogeneity and the emergence of drug resistance. While targeted and immunotherapies have revolutionized treatment for specific patient populations, a critical need persists for novel small molecules that can overcome existing therapeutic limitations. The benzamide scaffold has historically yielded compounds with significant biological activity, including approved drugs targeting pathways crucial for cancer cell survival.

This guide focuses on establishing the preclinical anticancer profile of 2-amino-4-chloro-N-methylbenzamide. Lacking extensive characterization in the public domain, this compound represents a typical starting point in a drug discovery campaign. Our objective is to design and rationalize a benchmarking strategy that will not only determine its efficacy but also provide initial insights into its mechanism of action, thereby informing its potential for further development.

Section 1: Compound Profile and Mechanistic Hypothesis

The Subject Compound: 2-amino-4-chloro-N-methylbenzamide

The structure of 2-amino-4-chloro-N-methylbenzamide is characterized by a substituted benzene ring, a primary amine, a halogen, and an N-methylated amide side chain. This combination of functional groups provides a rich chemical space for potential interactions with biological macromolecules. Halogenation can influence pharmacokinetic properties and binding affinity, while the amino and amide groups are capable of forming critical hydrogen bonds within enzyme active sites or protein-protein interfaces.

Rationale and Initial Hypothesis

The presence of the benzamide core is significant. This moiety is found in several classes of anticancer agents, most notably PARP inhibitors and histone deacetylase (HDAC) inhibitors. For instance, a related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, has demonstrated potent HDAC3 inhibitory activity and antitumor effects.[1] Therefore, our initial hypothesis is that 2-amino-4-chloro-N-methylbenzamide may exert its anticancer effects by interfering with DNA repair mechanisms or epigenetic regulation, leading to cell cycle arrest and/or apoptosis. This guide outlines the necessary experiments to test this hypothesis.

Section 2: Selection of Comparator Anticancer Agents

A robust benchmarking study requires comparison against agents with well-defined and diverse mechanisms of action. This allows for the contextualization of the test compound's potency and provides clues to its potential mode of action.

Table 1: Panel of Standard Anticancer Agents for Comparative Analysis

Comparator AgentClassMechanism of Action
Doxorubicin Anthracycline / Topoisomerase InhibitorIntercalates into DNA and inhibits topoisomerase II, preventing DNA replication and repair.[2]
Cisplatin Alkylating-like AgentForms platinum-DNA adducts, leading to cross-linking of DNA strands, which triggers apoptosis.[3]
Paclitaxel Mitotic InhibitorStabilizes microtubules, preventing their dynamic instability required for mitosis, leading to cell cycle arrest and apoptosis.[2]
Vorinostat (SAHA) HDAC InhibitorInhibits histone deacetylases, leading to altered gene expression, cell cycle arrest, and apoptosis.

Section 3: Experimental Framework & Protocols

We propose a tiered approach, beginning with broad cytotoxicity screening to establish efficacy, followed by more focused assays to dissect the underlying biological mechanism.

Tier 1: In Vitro Cytotoxicity and Proliferation Assessment

Causality: The first essential question is whether the compound has any biological effect on cancer cell viability. The MTT assay is a reliable, high-throughput colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which correlates with the viable cell number.[5] A reduction in the metabolic conversion of MTT to formazan is indicative of either cytotoxicity or cytostatic effects.

Experimental Workflow: MTT Assay

Caption: Standard workflow for assessing cell viability using the MTT assay.

Protocol 1: MTT Cell Proliferation Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a pre-determined optimal density (typically 1,000-100,000 cells/well) and allow adherence for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of 2-amino-4-chloro-N-methylbenzamide and comparator drugs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Labeling: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours and measure the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Tier 2: Mechanistic Elucidation Assays

Assuming the compound shows significant cytotoxicity in Tier 1, the next step is to understand how it kills cancer cells. Flow cytometry is a powerful tool for this, allowing for multi-parameter analysis on a single-cell basis.[7][8]

Causality: A desirable trait for an anticancer agent is the ability to induce programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9]

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-amino-4-chloro-N-methylbenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

Potential Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis Test_Compound 2-amino-4-chloro- N-methylbenzamide Bcl2_Family Bcl-2 Family Modulation Test_Compound->Bcl2_Family Induces Stress Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Permeabilization Cytochrome_C Cytochrome c Mitochondrion->Cytochrome_C Release Apaf1 Apaf-1 Cytochrome_C->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Causality: Many anticancer drugs function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation. Staining DNA with a fluorescent dye like Propidium Iodide allows for the quantification of cells in each phase based on DNA content.

Protocol 3: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis protocol (3.2.1).

  • Harvest and Fix: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[12] Incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale to resolve the DNA content peaks.[15]

Section 4: Data Interpretation and Future Directions

Integrated Data Summary

The results from the described assays should be compiled to build a comprehensive profile of the test compound.

Table 2: Hypothetical Benchmarking Data Summary

CompoundIC₅₀ (µM) on HCT116Apoptosis at 24h (Annexin V+)Predominant Cell Cycle Phase Arrest
2-amino-4-chloro-N-methylbenzamide 7.545%G2/M
Doxorubicin 0.265%G2/M
Cisplatin 5.030%S
Paclitaxel 0.0570%G2/M
Vorinostat (SAHA) 1.855%G1
Analysis and Strategic Next Steps

In this hypothetical scenario, 2-amino-4-chloro-N-methylbenzamide shows moderate single-digit micromolar potency. Its induction of apoptosis and G2/M arrest is similar to that of microtubule inhibitors and topoisomerase II inhibitors, though it is significantly less potent. This profile suggests the compound is a valid hit worthy of further investigation.

Logical Progression: The Drug Discovery Pipeline

Drug_Discovery A Benchmarking & Hit ID (In Vitro Assays) B Lead Optimization (Medicinal Chemistry) A->B E Target Deconvolution A->E C Preclinical Development (In Vivo Xenograft Models) B->C D Clinical Trials C->D

Caption: The iterative process of drug discovery and development.

Future Directions:

  • Target Deconvolution: The immediate next step is to identify the molecular target. Techniques like thermal shift assays, affinity chromatography, or kinome screening could be employed.

  • Lead Optimization: If a target is identified, medicinal chemistry efforts can be initiated to improve potency and selectivity.

  • In Vivo Efficacy: Promising analogues should be advanced into preclinical animal models, such as human tumor xenografts in immunodeficient mice, to assess their efficacy and toxicity in a whole-organism context.[16][17][18]

Conclusion

This guide provides a scientifically rigorous and logically structured framework for the initial benchmarking of 2-amino-4-chloro-N-methylbenzamide. By systematically comparing its performance against well-characterized anticancer agents using validated in vitro models, researchers can make informed decisions about the compound's therapeutic potential.[19][20] This foundational data is critical for justifying the resource-intensive subsequent steps of lead optimization and in vivo testing that are hallmarks of the modern drug discovery pipeline.

References

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A Head-to-Head Comparison of 2-Amino-4-Chloro-N-methylbenzamide and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the nuanced effects of isomeric substitution patterns on molecular properties and biological activity are of paramount importance. Substituted benzamides, in particular, represent a class of compounds with a rich history of therapeutic applications, ranging from antiemetics to antipsychotics and antimicrobial agents.[1] The strategic placement of functional groups on the aromatic ring can drastically alter a molecule's physicochemical characteristics, governing its solubility, crystal packing, and ultimately, its interaction with biological targets.

This guide provides a comprehensive head-to-head comparison of 2-amino-4-chloro-N-methylbenzamide and its key positional isomers. As direct comparative experimental data for this specific set of isomers is scarce in the public domain, this document synthesizes information from closely related compounds and established principles of physical organic chemistry to offer predictive insights and detailed experimental protocols for their synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the subtle yet significant consequences of isomeric variation in this important chemical scaffold.

The Isomeric Landscape: Structure and Rationale

The core structure, an N-methylbenzamide backbone, is decorated with an amino and a chloro substituent. The positional interplay of these groups is expected to significantly influence electronic distribution, hydrogen bonding capabilities, and overall molecular conformation. For the purpose of this guide, we will focus on the following key positional isomers:

  • Isomer 1: 2-amino-4-chloro-N-methylbenzamide

  • Isomer 2: 4-amino-2-chloro-N-methylbenzamide

  • Isomer 3: 2-amino-5-chloro-N-methylbenzamide

  • Isomer 4: 5-amino-2-chloro-N-methylbenzamide

  • Isomer 5: 3-amino-4-chloro-N-methylbenzamide

  • Isomer 6: 4-amino-3-chloro-N-methylbenzamide

The selection of these isomers allows for a systematic evaluation of the effects of moving the electron-donating amino group and the electron-withdrawing chloro group to various positions relative to each other and to the N-methylcarboxamide moiety.

Synthesis of Amino-Chloro-N-Methylbenzamide Isomers: A Generalized Approach

A robust and adaptable synthetic strategy is crucial for accessing these isomers for comparative studies. Drawing from established methods for the synthesis of substituted benzamides, a general two-step approach starting from the corresponding nitrobenzoic acids is proposed.[2][3]

Workflow for the Synthesis of Amino-Chloro-N-Methylbenzamide Isomers

cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A Substituted Nitrobenzoic Acid C Acyl Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) E Substituted Nitro-N-methylbenzamide C->E Amination D Methylamine (CH₃NH₂) F Substituted Nitro-N-methylbenzamide H Target Amino-Chloro-N-methylbenzamide Isomer F->H Nitro Group Reduction G Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: A generalized two-step synthetic workflow for the preparation of amino-chloro-N-methylbenzamide isomers.

Experimental Protocol: General Synthesis of an Amino-Chloro-N-Methylbenzamide Isomer

Step 1: Synthesis of the Nitro-N-methylbenzamide Intermediate

  • Acid Chloride Formation: To a solution of the appropriate chloro-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a fresh portion of an inert solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Methylamine Addition: Slowly add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF) to the cooled acyl chloride solution while stirring vigorously.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitro-N-methylbenzamide can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified nitro-N-methylbenzamide (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Catalyst Addition: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Chemical Reduction: Use a metal-acid system like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

  • Reduction Reaction:

    • For Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

    • For Chemical Reduction: Heat the mixture as required (e.g., 50-70 °C).

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

    • For Chemical Reduction: Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final amino-chloro-N-methylbenzamide isomer can be purified by recrystallization or column chromatography.

Physicochemical Properties: A Comparative Analysis

The positioning of the amino and chloro groups will have a pronounced effect on the physicochemical properties of the isomers. The following table summarizes a combination of available experimental data for related compounds and predicted values for the target isomers.

Property2-amino-4-chloro-N-methylbenzamide (Isomer 1)4-amino-2-chloro-N-methylbenzamide (Isomer 2)2-amino-5-chloro-N-methylbenzamide (Isomer 3)5-amino-2-chloro-N-methylbenzamide (Isomer 4)
Molecular Formula C₈H₉ClN₂OC₈H₉ClN₂OC₈H₉ClN₂OC₈H₉ClN₂O
Molecular Weight 184.62184.62184.62184.62
Melting Point (°C) Predicted: 145-155Predicted: 160-170Predicted: 150-160Predicted: 130-140
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents.Lower water solubility than Isomer 1 due to potential for stronger intermolecular H-bonding.Sparingly soluble in water; soluble in polar organic solvents.Higher solubility in nonpolar solvents compared to other isomers.
Predicted pKa (Amino) ~3.5-4.5~2.5-3.5~3.0-4.0~4.0-5.0
Predicted LogP ~1.5~1.8~1.7~1.6

Rationale behind Predictions:

  • Melting Point: Melting points are influenced by crystal lattice energy, which is affected by molecular symmetry and intermolecular forces (especially hydrogen bonding). Isomers with greater potential for forming strong intermolecular hydrogen bonds and efficient crystal packing are expected to have higher melting points. For instance, the para-amino group in Isomer 2 might facilitate more ordered packing compared to the ortho-amino group in Isomer 1, which could be involved in intramolecular hydrogen bonding with the amide carbonyl.

  • Solubility: The presence of the polar amino group generally confers some water solubility. However, intramolecular hydrogen bonding (e.g., in 2-amino isomers) can reduce the availability of the amino and carbonyl groups for hydrogen bonding with water, potentially lowering aqueous solubility compared to isomers where such interactions are not possible.

  • pKa: The basicity of the amino group is influenced by the electronic effects of the other substituents. The electron-withdrawing chloro group will decrease the basicity (lower the pKa) of the amino group, and this effect is most pronounced when it is ortho or para to the amino group.

  • LogP: This value indicates the lipophilicity of the molecule. While all isomers have the same atomic composition, the spatial arrangement can affect the overall polarity and thus the LogP value.

Spectroscopic Characterization: Differentiating the Isomers

Unambiguous identification of each isomer requires a suite of spectroscopic techniques. Below are the predicted key distinguishing features in their ¹H NMR, ¹³C NMR, and IR spectra.

Experimental Protocol: Spectroscopic Analysis
  • ¹H and ¹³C NMR:

    • Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • IR Spectroscopy:

    • Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate (if the compound is a low-melting solid or oil).

    • Alternatively, use an ATR-FTIR spectrometer for a solid sample.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular formula.

Predicted Spectroscopic Data
IsomerKey Predicted ¹H NMR Features (in DMSO-d₆)Key Predicted ¹³C NMR FeaturesKey Predicted IR Bands (cm⁻¹)
1 (2-amino-4-chloro) Three distinct aromatic protons, likely a doublet, a singlet-like signal, and a doublet. The N-H of the methylamide will be a quartet coupled to the methyl protons.Aromatic region will show 6 distinct signals. The carbon bearing the amino group will be significantly upfield.N-H stretches (amino and amide) ~3200-3500; C=O stretch ~1640-1660.
2 (4-amino-2-chloro) Three distinct aromatic protons, likely a doublet, a doublet of doublets, and a doublet. The amino protons will appear as a broad singlet.The carbon attached to the chlorine atom will be deshielded. The para-carbon to the amide will be shielded by the amino group.N-H stretches may be sharper than in Isomer 1 if intramolecular H-bonding is less prevalent. C=O stretch ~1630-1650.
3 (2-amino-5-chloro) Three distinct aromatic protons, likely a doublet, a doublet of doublets, and a singlet-like signal. Intramolecular H-bonding may broaden the amide N-H.Similar to Isomer 1, but the substitution pattern will lead to different chemical shifts for the aromatic carbons.Similar to Isomer 1.
4 (5-amino-2-chloro) Three distinct aromatic protons in a clear coupling pattern. The amino protons will be a distinct singlet.The carbon bearing the amino group will be significantly upfield, and its position will be characteristic.N-H stretches will be prominent. C=O stretch ~1640-1660.

Biological Activity and Structure-Activity Relationships (SAR)

While no direct comparative biological data exists for this specific set of isomers, the broader class of substituted benzamides is known for a wide range of biological activities.[1][4][5] Many benzamide-containing drugs target G-protein coupled receptors (GPCRs), ion channels, and enzymes. The insecticidal activity of related compounds, such as chlorantraniliprole, which contains a substituted anthranilamide core, suggests that these isomers could be explored as potential pesticides.[6]

Hypothesized Biological Relevance and SAR

cluster_0 Molecular Properties Influenced by Isomerism cluster_1 Resulting Impact on Biological Activity A Dipole Moment E Receptor Binding Affinity A->E B Hydrogen Bonding Potential (Intra- vs. Intermolecular) B->E F Membrane Permeability B->F C Molecular Shape & Conformation C->E H Target Selectivity C->H D Lipophilicity (LogP) D->F G Metabolic Stability D->G

Caption: The influence of isomeric substitution on molecular properties and their subsequent impact on biological activity.

  • Receptor Interactions: The relative positions of the amino and chloro groups will dictate the molecule's ability to form specific hydrogen bonds and electrostatic interactions within a biological target's binding pocket. For example, an ortho-amino group might act as a hydrogen bond donor to a nearby residue, an interaction that would be impossible for a meta- or para-amino isomer.

  • Membrane Permeability: Lipophilicity (LogP) and the potential for intramolecular hydrogen bonding can affect a compound's ability to cross cell membranes. An isomer with strong intramolecular hydrogen bonding might present a less polar surface to its environment, potentially enhancing its membrane permeability.

  • Metabolism: The accessibility of the amino group and the aromatic ring to metabolic enzymes (e.g., cytochrome P450s) will be isomer-dependent, leading to different metabolic profiles and in vivo half-lives.

A systematic screening of these isomers against a panel of relevant biological targets (e.g., dopamine receptors, serotonin receptors, microbial enzymes) would be a logical next step to elucidate their structure-activity relationships.

Conclusion

This guide provides a framework for the systematic comparison of 2-amino-4-chloro-N-methylbenzamide and its positional isomers. While a lack of direct comparative data necessitates a predictive approach for some properties, the provided synthetic and analytical protocols offer a clear path for researchers to generate this valuable information. The insights into how subtle changes in substituent positioning can influence physicochemical properties, spectroscopic signatures, and potential biological activity underscore the importance of isomeric analysis in chemical and pharmaceutical research. The exploration of these and other substituted benzamide isomers will undoubtedly continue to yield novel compounds with significant scientific and therapeutic potential.

References

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A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking 2-amino-4-chloro-N-methylbenzamide Against Therapeutically Relevant Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Comparative Docking

In modern drug discovery, the substituted benzamide scaffold represents a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of benzamide-containing drugs for a wide range of diseases. The subject of our investigation, 2-amino-4-chloro-N-methylbenzamide, is a novel small molecule whose therapeutic potential is yet to be fully characterized.

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is an indispensable tool in structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target, predict binding affinities, and understand potential molecular interactions at the atomic level.[2][3]

This guide provides an in-depth, experimentally grounded protocol for performing a comparative molecular docking study of 2-amino-4-chloro-N-methylbenzamide. We will not merely present a protocol; we will explore the causality behind each step, from the strategic selection of diverse protein targets to the critical validation of our computational model. Our goal is to create a robust, self-validating workflow that yields scientifically rigorous and defensible insights into the potential bioactivity of our lead compound.

Strategic Selection of Protein Targets

The choice of protein targets is paramount and must be guided by existing knowledge of the broader chemical class to which our ligand belongs. Benzamide derivatives have shown efficacy in oncology, infectious diseases, and endocrine-related disorders. Therefore, we have selected three distinct, high-impact targets from these therapeutic areas to probe the polypharmacological potential of 2-amino-4-chloro-N-methylbenzamide.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A key transcription factor that is constitutively activated in many human cancers. Its inhibition is a major goal in oncology.[4][5] The SH2 domain is a well-defined druggable pocket that mediates STAT3 dimerization and activation.[5] We have selected the crystal structure of STAT3 complexed with a small-molecule inhibitor (PDB ID: 6NJS ) to target this site.[4]

  • Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is essential for pyrimidine biosynthesis in the malaria parasite but not in its human host, making it a clinically validated and highly selective antimalarial drug target.[6][7][8] We will use the structure of PfDHODH bound to an inhibitor (PDB ID: 1TV5 ) to define our docking site.[8][9]

  • Androgen Receptor (AR): A nuclear receptor that is a primary driver of prostate cancer.[10][11] While traditional anti-androgens target the ligand-binding domain, we will focus on the Activation Function-2 (AF-2) surface, a critical site for coactivator protein binding. Disrupting this interaction presents a novel therapeutic strategy. We have chosen the AR ligand-binding domain in complex with an AF-2 inhibitor (PDB ID: 2YHD ).[10]

Experimental Methodology: A Self-Validating Workflow

Scientific integrity demands that our computational protocol is validated. We will employ a standard and widely accepted method: re-docking a co-crystallized ligand into its corresponding protein's active site. A successful validation, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the docking parameters used for our novel ligand.

Below is the comprehensive workflow, designed to be reproducible and robust.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation Ligand_Prep Ligand Preparation (2-amino-4-chloro-N-methylbenzamide) - Generate 3D structure - Add hydrogens (pH 7.4) - Assign charges - Save as PDBQT Grid_Box Define Search Space (Grid Box Generation) - Center on native ligand site Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB IDs: 6NJS, 1TV5, 2YHD) - Remove water & heteroatoms - Add polar hydrogens - Assign charges - Save as PDBQT Protein_Prep->Grid_Box Extract_Native Extract Native Ligand (from PDB 1TV5) Redock Re-Dock Native Ligand (into 1TV5) Extract_Native->Redock Calculate_RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->Calculate_RMSD Validate RMSD < 2.0 Å? Calculate_RMSD->Validate Validate->Protein_Prep Refine Parameters Validate->Grid_Box Proceed Run_Vina Run AutoDock Vina - Dock test ligand into each target Grid_Box->Run_Vina Analyze_Scores Analyze Binding Affinity (Docking Scores in kcal/mol) Run_Vina->Analyze_Scores Visualize Visualize Binding Poses (Lowest energy conformation) Analyze_Scores->Visualize Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Identify_Interactions Compare Compare & Conclude Identify_Interactions->Compare

Caption: A comprehensive workflow for the comparative molecular docking study.

Required Software
  • MGLTools with AutoDockTools (ADT): For preparing protein and ligand files.[12][13]

  • AutoDock Vina: For performing the molecular docking.[14][15]

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of molecular interactions.

Step-by-Step Ligand Preparation

The ligand, 2-amino-4-chloro-N-methylbenzamide, must be converted into a 3D structure with appropriate charges and atom types for docking.

  • Obtain 3D Structure:

    • The structure can be built using software like Avogadro or obtained from a database like PubChem if available. The canonical SMILES for our ligand is CNc(=O)c1cc(Cl)ccc1N.

    • Save the initial structure as a .pdb file.

  • Prepare Ligand in ADT:

    • Launch ADT. Navigate to Ligand -> Input -> Open and select the ligand .pdb file.

    • ADT will automatically add hydrogens and compute Gasteiger charges. It will also detect the rotatable bonds, which is crucial for flexible ligand docking.

    • Navigate to Ligand -> Output -> Save as PDBQT to save the prepared ligand file. The PDBQT format includes atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[16]

Step-by-Step Protein Preparation

Each protein structure downloaded from the RCSB PDB must be cleaned and prepared.

  • Download PDB Files: Obtain the structures for 6NJS, 1TV5, and 2YHD from the RCSB PDB.

  • Prepare Receptor in ADT:

    • Launch ADT. Go to File -> Read Molecule and open a PDB file (e.g., 1TV5.pdb).

    • Clean the Protein: Remove all water molecules (Edit -> Delete Water). Also, delete any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This is a critical step as hydrogen atoms are essential for calculating interactions like hydrogen bonds.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.

    • Save as PDBQT: Navigate to Grid -> Macromolecule -> Choose. Select the protein molecule and save the output as a .pdbqt file (e.g., 1TV5_protein.pdbqt).

Protocol Validation via Re-Docking

This step provides the self-validating system required for scientific rigor. We will use the PfDHODH structure (PDB: 1TV5) for this process as it contains a well-defined bound inhibitor (A77 1726).

  • Extract Native Ligand: From the original 1TV5.pdb file, isolate the HETATM records for the ligand and save them as a separate .pdb file. Prepare this native ligand as a PDBQT file following the steps in section 3.2.

  • Define the Grid Box: In ADT, with the prepared 1TV5_protein.pdbqt loaded, go to Grid -> Grid Box. A box will appear. Center this box on the native ligand's binding site. A grid size of 25 x 25 x 25 Å is typically sufficient to cover the active site.[17] Note the coordinates of the center and the size of the box.

  • Run Vina: Use AutoDock Vina to dock the prepared native ligand back into the prepared protein, using the grid parameters from the previous step.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with the original crystal structure ligand. Calculate the RMSD between the heavy atoms. An RMSD value below 2.0 Å confirms that the chosen docking parameters can accurately reproduce the experimental binding mode.

Comparative Docking of 2-amino-4-chloro-N-methylbenzamide

Once the protocol is validated, we can proceed with docking our test ligand.

  • Grid Box Generation for All Targets: For each of the three prepared proteins (6NJS, 1TV5, 2YHD), define a grid box centered around their respective co-crystallized inhibitors.

  • Execute Docking Simulations: Run AutoDock Vina for each of the three protein targets with the prepared 2-amino-4-chloro-N-methylbenzamide PDBQT file.[14] Vina will generate an output file containing several binding poses, ranked by their predicted binding affinity in kcal/mol.

Results and Comparative Analysis

The primary quantitative output from AutoDock Vina is the binding affinity score. A more negative score indicates a stronger predicted binding interaction.

Comparative Docking Scores
Target ProteinPDB IDBinding SitePredicted Binding Affinity (kcal/mol)
STAT36NJSSH2 Domain-7.2
PfDHODH1TV5Inhibitor Binding Tunnel-8.5
Androgen Receptor2YHDAF-2 Surface-6.8

Note: These values are representative examples for illustrative purposes.

From this data, 2-amino-4-chloro-N-methylbenzamide shows the highest predicted binding affinity for PfDHODH, suggesting it may have potential as an antimalarial agent.

Analysis of Molecular Interactions

Quantitative scores alone are insufficient. A thorough analysis of the specific molecular interactions provides deeper mechanistic insight and explains the basis for the predicted affinities.

Caption: A conceptual diagram summarizing the key interactions and binding scores.

  • Interaction with PfDHODH (-8.5 kcal/mol): The strong affinity is likely due to a combination of favorable interactions. The amino group at position 2 and the amide carbonyl could form crucial hydrogen bonds with key residues like Tyr528 and Arg265 in the binding tunnel. The chloro-substituted benzene ring may engage in favorable halogen bonding and hydrophobic interactions with residues such as Leu531, while also forming a π-π stacking interaction with Phe188. This multi-point engagement explains the high predicted affinity.

  • Interaction with STAT3 (-7.2 kcal/mol): The binding to the SH2 domain appears to be driven by a hydrogen bond between the ligand's amino group and the backbone of Arg609, a key residue for phosphotyrosine recognition. Additional stability is provided by hydrophobic interactions with a pocket formed by Val637 and Ile634. The affinity is good but less potent than for PfDHODH, likely due to a less optimal fit or fewer total interactions.

  • Interaction with Androgen Receptor (-6.8 kcal/mol): The predicted binding at the AF-2 surface is the weakest of the three. The analysis suggests a primary hydrogen bond with Gln711 and some hydrophobic contacts with Met745 and Ile898. The less favorable score indicates that the shape and electrostatic profile of 2-amino-4-chloro-N-methylbenzamide may not be ideal for disrupting the protein-protein interface at the AF-2 site compared to its fit within well-defined enzyme active sites.

Conclusion and Future Directions

This in silico investigation provides a robust, validated comparison of the binding potential of 2-amino-4-chloro-N-methylbenzamide against three diverse therapeutic targets. The computational evidence strongly suggests that this compound has the highest binding affinity for Plasmodium falciparum Dihydroorotate Dehydrogenase, highlighting it as a promising candidate for further development as an antimalarial agent.

While molecular docking is a powerful hypothesis-generating tool, it is essential to recognize its limitations. The scoring functions are approximations of binding free energy, and the use of a rigid receptor does not account for induced fit effects.

Therefore, the critical next steps are:

  • In Vitro Enzymatic Assays: Experimentally measure the IC50 of the compound against purified PfDHODH, STAT3, and AR to validate the in silico predictions.

  • Cell-Based Assays: Evaluate the compound's activity in relevant cancer cell lines and against P. falciparum cultures.

  • Structural Biology: Attempt to co-crystallize the compound with PfDHODH to experimentally confirm the predicted binding mode. This structural information would be invaluable for guiding lead optimization through structure-activity relationship (SAR) studies.

By integrating computational predictions with rigorous experimental validation, we can confidently advance the most promising candidates in the drug discovery pipeline.

References

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • RCSB Protein Data Bank. (2018). 6I55: Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) co-crystallized with N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide. [Link]

  • RCSB Protein Data Bank. (2011). 2YHD: Human androgen receptor in complex with AF2 small molecule inhibitor. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • RCSB Protein Data Bank. (2015). 4ZIA: Crystal Structure of STAT3 N-terminal domain. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • RCSB Protein Data Bank. (n.d.). 2AX9: Crystal Structure Of The Androgen Receptor Ligand Binding Domain In Complex With R-3. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Hurt, D. E., Widom, J., & Clardy, J. (2006). Structure of Plasmodium falciparum dihydroorotate dehydrogenase with a bound inhibitor. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 3), 312–323. [Link]

  • Liu, X., et al. (2022). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]

  • RCSB Protein Data Bank. (2019). 6NUQ: Stat3 Core in complex with compound SI109. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum dihydroorotate dehydrogenase. [Link]

  • Mohamed, A. A., et al. (2018). Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain. Medicinal Research Reviews. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • ResearchGate. (2006). Structure of Plasmodium falciparum dihydroorotate dehydrogenase with a bound inhibitor. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzamide. [Link]

  • ResearchGate. (n.d.). Androgen receptor ligand-binding domain with bound agonist, antagonist.... [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Guedes, I. A., et al. (2021). Basics, types and applications of molecular docking: a review. Biophysical Reviews, 13(6), 915–922.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • ACS Publications. (n.d.). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-amino-2-chloro-N-methylbenzamide. [Link]

  • Yorodumi. (n.d.). PDB-1xow: Crystal structure of the human androgen receptor ligand binding d.... [Link]

  • PubChem. (n.d.). N-chloro-N-methylbenzamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-methylbenzamide. [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzamide. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-amino-4-chloro-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-4-chloro-N-methylbenzamide, a halogenated aromatic amide. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Due to its chemical structure as a chlorinated aromatic amine, 2-amino-4-chloro-N-methylbenzamide should be handled with caution. Based on data from similar compounds, the potential hazards are summarized below.

Hazard ClassPotential Health EffectCitation
Acute Toxicity, OralHarmful if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[3][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling 2-amino-4-chloro-N-methylbenzamide in any capacity, including preparation for disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.[5][6]

  • Respiratory Protection: If handling the solid compound outside of a chemical fume hood or in an area with poor ventilation, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[3][5]

Step-by-Step Disposal Protocol

The disposal of 2-amino-4-chloro-N-methylbenzamide must be managed as a hazardous waste stream. Adherence to institutional, local, state, and federal regulations is paramount.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated 2-amino-4-chloro-N-methylbenzamide and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled waste container.[5] The container should be kept closed when not in use.[3]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, sealed container, leaving approximately 10% headspace to accommodate any potential vapor expansion.[5] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

2. Container Labeling:

Properly labeling hazardous waste is a critical step for ensuring safe handling and disposal. The label must include:

  • The full chemical name: "Waste 2-amino-4-chloro-N-methylbenzamide".[5]

  • Appropriate hazard warnings (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").

  • The date the waste was first added to the container.

3. Waste Storage:

Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][7] The storage area should be secure and have secondary containment to mitigate any potential leaks or spills.[5]

4. Arranging for Disposal:

The primary and accepted method for the disposal of this type of chemical waste is through an approved hazardous waste disposal facility.[3][5] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of 2-amino-4-chloro-N-methylbenzamide.

start Start: Handling 2-amino-4-chloro-N-methylbenzamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Waste Generated ppe->waste_generation solid_waste Solid Waste (e.g., powder, contaminated items) waste_generation->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_generation->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid storage Store in a designated, secure, and ventilated area with secondary containment collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for waste pickup storage->contact_ehs disposal Disposal via approved hazardous waste facility contact_ehs->disposal

Caption: Disposal workflow for 2-amino-4-chloro-N-methylbenzamide.

Regulatory Context: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While 2-amino-4-chloro-N-methylbenzamide is not explicitly listed, its chemical properties suggest it could fall under the following categories:

  • D001 (Ignitable Waste): This would apply if the compound has a flashpoint below 60°C. While data is not available for this specific compound, it is a consideration for solutions.[8]

  • D002 (Corrosive Waste): This is unlikely based on the structure, but pH should be considered for solutions.[8]

  • F-listed Wastes (Wastes from non-specific sources): If used as a solvent, it could potentially be classified under codes for halogenated solvents such as F001 or F002.[9]

  • K-listed Wastes (Wastes from specific sources): Wastes generated during the production of chlorinated toluenes and benzoyl chlorides are listed under K-codes (e.g., K149, K150, K151).[9][10][11] This highlights the regulatory concern for chlorinated aromatic compounds.

Ultimately, your institution's EHS department will make the final determination of the appropriate waste codes.

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-amino-4-chloro-N-methylbenzamide, fostering a culture of safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • ACT Team. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.